2,5-Dimethyl-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHOAOSHABGEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170779 | |
| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-41-2 | |
| Record name | 2,6-Dimethylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylbenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DIMETHYLBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COS3Q3924 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethyl-1H-benzimidazole: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1H-benzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole family. The benzimidazole core is a key structural motif in a variety of biologically active molecules, including the natural product vitamin B12. Due to their structural similarity to purine nucleotides, benzimidazole derivatives are capable of interacting with numerous biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups substituted at the 2 and 5 positions.
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | White to light brown crystalline powder | [1] |
| Melting Point | 202-205 °C | [1] |
| Boiling Point | 255.81 °C (estimated) | [1] |
| pKa | ~5.3 and ~12.3 (for the parent benzimidazole scaffold) | [2] |
| Solubility | Soluble in alcohols and DMSO.[3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the condensation reaction of 4-methyl-1,2-phenylenediamine with acetic acid. This reaction, known as the Phillips-Ladenburg synthesis, is a cornerstone for the formation of 2-alkylated benzimidazoles.[4][5]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and glacial acetic acid (excess, ~5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing ice-cold water.
-
Neutralization: Neutralize the solution by the slow addition of a base, such as 10% sodium hydroxide or ammonium hydroxide, until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove any remaining salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4] Alternatively, for higher purity, column chromatography on silica gel using an eluent system like ethyl acetate/hexane can be employed.[6]
-
Drying: Dry the purified product under vacuum to obtain a crystalline solid.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the N-H proton (around 12.2 ppm), signals for the aromatic protons on the benzene ring, and singlets for the two methyl groups.[1]
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the aromatic carbons, the two methyl carbons, and the C2 carbon of the imidazole ring.[1][7]
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum is typically recorded using a KBr pellet method.[8] A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Expected Absorptions: The spectrum will show characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1400-1600 cm⁻¹), and C-H bending vibrations.[1]
3. Mass Spectrometry (MS):
-
Technique: Electron Impact (EI) mass spectrometry is commonly used for the analysis of such compounds.[9][10]
-
Expected Fragmentation: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 146. Common fragmentation patterns for benzimidazoles involve the loss of HCN and methyl radicals.[9]
Biological Activity and Signaling Pathways
Benzimidazole derivatives, including this compound, have garnered significant interest in drug development due to their broad range of biological activities, most notably their anticancer and antimicrobial properties.
Anticancer Activity
The anticancer effects of many benzimidazole derivatives are attributed to their ability to interfere with microtubule dynamics, similar to established anticancer drugs like vinca alkaloids and taxanes.[11][12] They can inhibit the polymerization of tubulin, a key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[13]
The induction of apoptosis by benzimidazole derivatives can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] A simplified representation of the intrinsic apoptosis pathway initiated by benzimidazole-mediated cellular stress is depicted below.
Figure 2: Intrinsic apoptosis pathway induced by benzimidazoles.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are also well-documented. Their mechanism of action can vary depending on the specific derivative and the target microorganism. One of the key mechanisms in fungi is the inhibition of ergosterol biosynthesis.[16] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. In bacteria, benzimidazole derivatives may exert their effects through various mechanisms, including the inhibition of essential enzymes or interference with DNA replication.[17]
Conclusion
This compound, as a representative of the broader benzimidazole class, holds significant potential for the development of novel therapeutic agents. Its straightforward synthesis, coupled with a wide range of biological activities, makes it an attractive scaffold for medicinal chemists. The primary anticancer mechanism involving tubulin polymerization inhibition and subsequent apoptosis induction provides a clear rationale for its further investigation and optimization as a potential cancer therapeutic. Similarly, its antimicrobial properties warrant further exploration in the search for new treatments for infectious diseases. This technical guide provides a foundational understanding of the key chemical and biological aspects of this compound to aid researchers and drug development professionals in their endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. journalijdr.com [journalijdr.com]
- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1H-benzimidazole from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyl-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry. The primary synthetic route detailed herein is the well-established Phillips-Ladenburg benzimidazole synthesis, utilizing 3,4-diaminotoluene (a substituted o-phenylenediamine) and acetic acid. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.
Reaction Overview
The synthesis of this compound from 3,4-diaminotoluene and acetic acid is a classic example of the Phillips-Ladenburg condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate N-acyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to yield the final benzimidazole product.
Overall Reaction:
Experimental Protocol
This section outlines a detailed procedure for the synthesis of this compound.
Materials:
-
3,4-Diaminotoluene
-
Glacial Acetic Acid
-
10% Sodium Hydroxide Solution
-
Ethanol
-
Water
-
Activated Charcoal
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Buchner funnel and filter flask
-
pH indicator paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminotoluene and glacial acetic acid. A typical molar ratio is 1:2 to 1:3 of the diamine to acetic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a 10% sodium hydroxide solution with constant stirring until the pH of the solution is approximately 7-8.
-
Isolation of Crude Product: The crude this compound will precipitate out of the solution upon neutralization. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold water to remove any remaining salts and impurities.
Purification:
-
Recrystallization: The crude product can be purified by recrystallization. A common and effective solvent system for this is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.
-
Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The hot solution should then be filtered to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3,4-Diaminotoluene | C₇H₁₀N₂ | 122.17 | 88-91 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 16.6 |
| This compound | C₉H₁₀N₂ | 146.19 | 201-204 |
Expected Yield:
The reported yields for this reaction are typically in the range of 75-90%, depending on the specific reaction conditions and purification efficiency.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.43 (d, J = 7.9 Hz, 1H, ArH), 7.33 (s, 1H, ArH), 7.02 (d, J = 7.9 Hz, 1H, ArH), 2.62 (s, 3H, CH₃), 2.41 (s, 3H, CH₃)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.7, 138.3, 136.7, 132.6, 124.4, 114.5, 114.3, 22.1, 14.9[1] |
| IR (KBr) | ~3450 cm⁻¹ (N-H stretch), ~3000-2850 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1620 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (C=C stretch, aromatic) |
Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Phillips-Ladenburg synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the Phillips-Ladenburg condensation of 3,4-diaminotoluene and acetic acid is a robust and efficient method. This guide provides the necessary technical details for its successful implementation in a laboratory setting. The straightforward procedure, coupled with high yields and the importance of the benzimidazole scaffold, makes this synthesis a valuable tool for researchers in drug discovery and organic chemistry. Careful execution of the experimental protocol and purification steps will ensure a high purity of the final product, suitable for further applications.
References
Spectroscopic Analysis of 2,5-Dimethyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 2,5-Dimethyl-1H-benzimidazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for these analytical techniques.
Core Data Presentation
The following tables summarize the key spectroscopic data for this compound (CAS No: 1792-41-2, Molecular Formula: C₉H₁₀N₂, Molecular Weight: 146.19 g/mol ).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.2 | Singlet (broad) | 1H | N-H |
| ~7.3-7.5 | Multiplet | 2H | Aromatic C-H |
| ~7.0-7.2 | Multiplet | 1H | Aromatic C-H |
| ~2.5 | Singlet | 3H | C2-CH₃ |
| ~2.4 | Singlet | 3H | C5-CH₃ |
Note: Predicted chemical shifts. Actual values may vary depending on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~151 | C2 |
| ~135-143 | C7a, C3a (Quaternary) |
| ~132 | C5 (Quaternary) |
| ~123 | C6 |
| ~115 | C4 |
| ~110 | C7 |
| ~21 | C5-CH₃ |
| ~14 | C2-CH₃ |
Note: Predicted chemical shifts. Actual values may vary depending on solvent and experimental conditions.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad | N-H stretch |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2970-2850 | Medium | Aliphatic C-H stretch |
| ~1620 | Medium | C=N stretch |
| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |
| ~1450 | Medium | CH₃ bending |
| ~820 | Strong | C-H out-of-plane bending |
Note: Expected absorption ranges for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 145 | High | [M-H]⁺ |
| 131 | Medium | [M-CH₃]⁺ |
| 118 | Medium | [M-HCN-H]⁺ |
| 91 | Low | [C₇H₇]⁺ |
Note: Predicted fragmentation pattern based on the structure and common fragmentation pathways of benzimidazole derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring the final volume is sufficient to cover the detector region (typically ~4-5 cm).
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by observing their characteristic vibrational frequencies.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Solid Sample):
-
Ensure the sample is dry and finely powdered.
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine, homogenous powder. Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Attenuated Total Reflectance (ATR) Method: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct Insertion Probe (for solid samples): A small amount of the solid sample is placed in a capillary tube at the end of a probe. The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated and vaporized directly into the ionization chamber.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to entering the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization of the molecules, primarily forming a molecular ion ([M]⁺), which is a radical cation.
-
The molecular ion and any fragment ions produced by its decomposition are accelerated out of the ion source.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
The Multifaceted Biological Activities of 2,5-Dimethyl-1H-benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many derivatives, those bearing a 2,5-dimethyl-1H-benzimidazole core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research into these promising compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity: Targeting Cellular Proliferation and Survival
This compound derivatives have emerged as a significant area of interest in oncology research. Their cytotoxic effects have been documented across a range of cancer cell lines, with mechanisms of action often involving the induction of apoptosis and disruption of microtubule dynamics.
Quantitative Anticancer Data
The antiproliferative activity of various this compound derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values highlight the potency of these compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | MDA-MB-231 (Breast) | > 100 | [1] |
| 2 | C26 (Colon) | 3.90 | [2] |
| 3 | HepG2 (Liver) | 3.22 | [2] |
| 4 | MCF-7 (Breast) | 5.66 | [2] |
| 5 | RMS (Rhabdomyosarcoma) | 4.83 | [2] |
| Paclitaxel (Standard) | MDA-MB-231 | 1.38 | [2] |
| Paclitaxel (Standard) | C26 | 3.32 | [2] |
| Paclitaxel (Standard) | HepG2 | 4.75 | [2] |
| Paclitaxel (Standard) | MCF-7 | 2.35 | [2] |
| Paclitaxel (Standard) | RMS | 6.13 | [2] |
Experimental Protocols: Anticancer Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Signaling Pathways in Anticancer Activity
The anticancer effects of benzimidazole derivatives are often mediated through the induction of apoptosis. This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Some benzimidazole derivatives have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4] Furthermore, inhibition of tubulin polymerization is a key mechanism for many benzimidazole compounds, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens. Their ability to inhibit the growth of both bacteria and fungi makes them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values for selected this compound derivatives against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3aq | Candida albicans | 3.9 | [6][7] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | - | [8] |
| Ketoconazole (Standard) | Candida albicans | - |
Experimental Protocols: Antimicrobial Susceptibility Testing
This method is used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
This method assesses the susceptibility of bacteria to antimicrobial agents.
-
Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition: The diameter of the zone of no growth around the disk is measured to determine the susceptibility of the organism.
Mechanism of Antimicrobial Action
The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, for the broader class of benzimidazoles, proposed mechanisms include the inhibition of fungal ergosterol biosynthesis and disruption of bacterial cell wall synthesis. Some studies suggest that these compounds may also interfere with microbial DNA synthesis.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-1H-benzimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethyl-1H-benzimidazole in organic solvents. Due to a notable lack of specific quantitative data for this particular compound in publicly accessible literature, this guide also furnishes qualitative solubility information and data on structurally related benzimidazole compounds to serve as a valuable reference. Furthermore, detailed experimental protocols for determining solubility and a summary of relevant biological pathways are included to support researchers in their drug development endeavors.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Melting Point | 203 °C | |
| Appearance | Light brown crystalline powder |
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound in various organic solvents. However, the general solubility characteristics of benzimidazoles can provide some guidance. Benzimidazoles are typically soluble in polar organic solvents. For a closely related compound, 5,6-dimethylbenzimidazole, the solubility in ethanol, DMSO, and dimethylformamide is approximately 25 mg/mL.[2] The parent compound, benzimidazole, is freely soluble in alcohol and sparingly soluble in ether.[3]
The following table summarizes the available qualitative and quantitative solubility data for this compound and related compounds.
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| This compound | Various Organic Solvents | No quantitative data available. Generally considered soluble in polar organic solvents. | Not Specified | |
| 5,6-Dimethylbenzimidazole | Ethanol | ~25 mg/mL | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified | [2] | |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [2] | |
| Benzimidazole | Alcohol | Freely Soluble | Not Specified | [3] |
| Ether | Sparingly Soluble | Not Specified | [3] | |
| Benzene | Practically Insoluble | Not Specified | [3] | |
| Petroleum Ether | Practically Insoluble | Not Specified | [3] | |
| Boiling Xylene | 1 g / 2 g | Boiling Point | [3] | |
| 2-Methylbenzimidazole | Dichloromethane | Mole fraction (x) data available at various temperatures | 275.45 - 304.05 K | [4] |
| 1-Chlorobutane | Mole fraction (x) data available at various temperatures | 288.15 - 331.35 K | [4] | |
| Toluene | Mole fraction (x) data available at various temperatures | 273.15 - 313.15 K | [4] | |
| 2-Nitrotoluene | Mole fraction (x) data available at various temperatures | 289.45 - 325.15 K | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2,5-disubstituted-1H-benzimidazoles involves the condensation of the corresponding o-phenylenediamine with a carboxylic acid. For this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with acetic acid.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Hydrochloric Acid (4M)
-
Sodium Hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 4-methyl-1,2-phenylenediamine and a slight excess of glacial acetic acid is prepared.
-
4M Hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solution is carefully neutralized with a sodium hydroxide solution to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol.
Caption: General workflow for the synthesis of this compound.
Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., ethanol, methanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed (e.g., 150 rpm) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[6]
-
Sample Collection and Preparation: After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Quantification: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Caption: Experimental workflow for solubility determination via the shake-flask method.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anthelmintic, antifungal, and anticancer effects.[8] The primary mechanisms of action for many benzimidazoles involve the disruption of microtubule polymerization and the inhibition of glycolysis.[9][10][11]
Inhibition of Tubulin Polymerization: Benzimidazoles bind to β-tubulin, a subunit of microtubules.[9][12] This binding inhibits the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division (mitosis), intracellular transport, and maintenance of cell shape. Disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[10][13]
Inhibition of Glycolysis: Some benzimidazole derivatives have been shown to inhibit key enzymes in the glycolytic pathway, such as hexokinase II.[10] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect) to meet their energy demands. By inhibiting glycolysis, benzimidazoles can effectively starve cancer cells of their primary energy source, leading to cell death.[10][11]
Caption: Putative mechanisms of action for benzimidazole derivatives.
References
- 1. 1792-41-2[2,5-DIMETHYL-1H-BENZIMIDAZOLE]- Acmec Biochemical [acmec.com.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. scielo.br [scielo.br]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Tautomerism in 2,5-Dimethyl-1H-benzimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their diverse biological activities. This significance is intrinsically linked to the phenomenon of tautomerism, a dynamic equilibrium between structural isomers that can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive examination of the annular tautomerism in 2,5-Dimethyl-1H-benzimidazole, a key derivative. While specific quantitative data for this particular molecule is not extensively documented in publicly available literature, this guide extrapolates from established principles of benzimidazole chemistry and related analogues. It outlines the theoretical framework of the tautomeric equilibrium, provides detailed model experimental and computational protocols for its investigation, and presents expected outcomes. This document serves as a foundational resource for researchers engaged in the study and application of benzimidazole derivatives in drug discovery and development.
Introduction to Benzimidazole Tautomerism
Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole rings.[1] A key characteristic of N-unsubstituted benzimidazoles is the existence of a prototropic tautomeric equilibrium, where a proton can migrate between the two nitrogen atoms of the imidazole ring.[2] This is a rapid and reversible interconversion between two structurally isomeric forms.[3] For asymmetrically substituted benzimidazoles, such as this compound, this annular tautomerism results in two distinct tautomers: this compound and 2,6-dimethyl-1H-benzimidazole.
The position of this equilibrium is critical in drug development as the different tautomers can exhibit varied biological activities due to their distinct electronic and steric profiles, which in turn affects their binding affinity to protein targets.[2]
The Tautomeric Equilibrium of this compound
The tautomerism of this compound involves the migration of a proton between the N1 and N3 positions of the imidazole ring, leading to two tautomeric forms. Due to the rapid interchange between these forms, they are often represented as a single entity. The equilibrium is influenced by factors such as the electronic effects of the substituents and the nature of the solvent.
Caption: Annular tautomerism in this compound.
Experimental Investigation of Tautomerism
The primary experimental technique for studying tautomerism in benzimidazoles is Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Variable temperature NMR studies can be particularly insightful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
At room temperature in many common solvents, the proton exchange between the two tautomers of this compound is typically fast on the NMR timescale. This rapid exchange leads to a time-averaged spectrum where chemically distinct atoms in the individual tautomers become equivalent. For instance, the C4 and C7, as well as the C5 and C6, positions of the benzene ring would show averaged signals.[2]
By lowering the temperature, the rate of proton exchange can be slowed. If the exchange rate becomes slow enough on the NMR timescale, separate signals for each of the two tautomers can be resolved. The relative integrals of these signals can then be used to determine the tautomeric ratio.
Table 1: Expected 13C NMR Chemical Shifts (ppm) for Tautomers of this compound in Different Exchange Regimes
| Carbon | Fast Exchange (Averaged) | Slow Exchange (Tautomer 1: 2,5-dimethyl) | Slow Exchange (Tautomer 2: 2,6-dimethyl) |
| C2 | ~152 | ~152 | ~152 |
| C4 | Averaged Signal | Distinct Signal | Distinct Signal |
| C5 | Averaged Signal | Signal for C5 | Averaged with C6 |
| C6 | Averaged Signal | Averaged with C5 | Signal for C6 |
| C7 | Averaged Signal | Distinct Signal | Distinct Signal |
| C8 (C3a) | Averaged Signal | Distinct Signal | Distinct Signal |
| C9 (C7a) | Averaged Signal | Distinct Signal | Distinct Signal |
| 2-CH₃ | ~14 | ~14 | ~14 |
| 5/6-CH₃ | ~21 | ~21 (on C5) | ~21 (on C6) |
Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.
Detailed Experimental Protocol: Variable Temperature 1H and 13C NMR
-
Sample Preparation: Prepare a 0.1 M solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6, methanol-d4, or a mixture).
-
Initial NMR Acquisition: Record standard 1H and 13C NMR spectra at room temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Low-Temperature NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire 1H and 13C NMR spectra at each temperature point until a significant sharpening of signals or the appearance of new signals is observed, indicating the slowing of the tautomeric exchange.
-
Data Analysis:
-
Identify the coalescence temperature, where two exchanging signals merge into a single broad peak.
-
At the lowest achievable temperature where distinct signals for the two tautomers are visible, integrate the corresponding peaks in the 1H NMR spectrum to determine the population ratio of the two tautomers.
-
Use the chemical shift differences at slow exchange and the coalescence temperature to calculate the free energy of activation (ΔG‡) for the tautomeric interconversion using the Eyring equation.
-
References
The Elusive Crystal Structure of 2,5-Dimethyl-1H-benzimidazole: A Technical Guide to its Determination and Structural Insights
An in-depth guide for researchers, scientists, and drug development professionals on the crystallographic analysis of 2,5-Dimethyl-1H-benzimidazole. This whitepaper outlines the experimental protocols for crystal structure determination, discusses the compound's structural features, and explores the broader biological significance of the benzimidazole scaffold.
Introduction
The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties. The compound this compound, a simple substituted benzimidazole, is of significant interest for its potential as a building block in the synthesis of more complex therapeutic agents. Understanding its three-dimensional structure at an atomic level is crucial for rational drug design, enabling the prediction of its binding interactions with biological targets.
Despite its importance, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the complete single-crystal X-ray diffraction data for this compound has not been deposited or is not readily accessible. This guide, therefore, provides a detailed roadmap for its crystallographic analysis, from synthesis to data refinement. Furthermore, it offers insights into the expected structural parameters based on closely related, structurally characterized benzimidazole derivatives.
Experimental Protocols
The determination of the crystal structure of this compound would follow a well-established experimental workflow, encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with acetic acid or a derivative like acetyl chloride or acetic anhydride.
Reaction Scheme:
Detailed Protocol:
-
Reactant Preparation: A mixture of 4-methyl-1,2-phenylenediamine and a slight excess of glacial acetic acid is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium hydroxide or sodium carbonate solution, which precipitates the crude product. The solid is then collected by filtration, washed with water, and dried.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene, to yield a crystalline solid.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis.
Methodology:
-
Slow Evaporation: A saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is prepared. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, promoting the growth of single crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to gradual crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, which can induce the formation of high-quality crystals.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.
Workflow:
Data Collection and Processing:
-
A suitable crystal is mounted on the diffractometer.
-
The crystal is cooled, typically to 100 K, to minimize thermal vibrations.
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The intensities of the reflections are integrated and corrected for various experimental factors.
Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods.
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
-
The final refined structure is validated using various crystallographic metrics.
Structural Features of this compound
While the experimental crystal structure is not available, the key structural features can be predicted based on the known structures of similar benzimidazole derivatives.
Expected Crystallographic Data:
The following tables summarize the expected ranges for the crystallographic parameters of this compound based on published data for analogous compounds.
Table 1: Expected Crystal Data and Structure Refinement Details
| Parameter | Expected Value/Range |
| Empirical formula | C₉H₁₀N₂ |
| Formula weight | 146.19 g/mol |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c, P2₁2₁2₁, or similar |
| Temperature | 100 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Z (molecules per unit cell) | 4 |
Table 2: Expected Selected Bond Lengths (Å)
| Bond | Expected Length (Å) |
| N1-C2 | 1.33 - 1.35 |
| N3-C2 | 1.33 - 1.35 |
| C4-C5 | 1.38 - 1.40 |
| C5-C6 | 1.38 - 1.40 |
| C2-C(CH₃) | 1.49 - 1.51 |
| C5-C(CH₃) | 1.50 - 1.52 |
Table 3: Expected Selected Bond Angles (°)
| Angle | Expected Angle (°) |
| N1-C2-N3 | 110 - 112 |
| C4-C5-C6 | 119 - 121 |
| N1-C7a-C4 | 108 - 110 |
| C2-N1-C7a | 106 - 108 |
Biological Significance and Potential Signaling Pathways
Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action. One of the most well-documented targets is tubulin .
Tubulin Polymerization Inhibition:
Many benzimidazole-based drugs, particularly anthelmintics like albendazole and mebendazole, function by binding to the β-tubulin subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule formation ultimately leads to cell death. It is plausible that this compound or its more complex derivatives could exhibit similar activity.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined and publicly deposited, this guide provides a comprehensive framework for its elucidation. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis offer a clear path for researchers to obtain this valuable data. The predicted structural features and expected crystallographic parameters, based on analogous compounds, provide a solid foundation for future studies. Furthermore, the exploration of the well-established biological activities of the benzimidazole scaffold, particularly the inhibition of tubulin polymerization, highlights the potential therapeutic relevance of this compound and its derivatives. The determination of its precise three-dimensional structure will undoubtedly accelerate the rational design of novel and more effective benzimidazole-based drugs.
Thermogravimetric Analysis of 2,5-Dimethyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition temperature, and composition of materials.[1] In the pharmaceutical industry, TGA plays a vital role in characterizing the thermal properties of active pharmaceutical ingredients (APIs) and excipients, which is essential for formulation development, stability studies, and quality control.
The benzimidazole scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals due to its diverse biological activities. Understanding the thermal stability of benzimidazole derivatives, such as 2,5-Dimethyl-1H-benzimidazole, is critical for ensuring the safety, efficacy, and shelf-life of drug products.
Generalized Experimental Protocol for TGA of Benzimidazole Derivatives
The following protocol is a synthesized methodology based on established TGA procedures for organic compounds and various benzimidazole derivatives.[2][3][4]
Instrumentation and Sample Preparation
A calibrated thermogravimetric analyzer is required for the analysis. The sample of this compound should be a fine, homogeneous powder to ensure uniform heat distribution.[5]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-precision microbalance
-
Crucible (typically alumina or platinum)[4]
-
Gas flow controller
Sample Preparation:
-
Ensure the this compound sample is dry and free of residual solvents.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible.[5]
-
Distribute the sample evenly at the bottom of the crucible to facilitate consistent heating.
TGA Measurement Parameters
The following parameters can be considered as a starting point and may require optimization based on the specific instrument and preliminary results.
| Parameter | Recommended Setting | Rationale |
| Initial Temperature | Ambient (~25 °C) | To establish a stable baseline. |
| Final Temperature | 600-800 °C | To ensure complete decomposition is observed.[2][6] |
| Heating Rate | 10 °C/min or 20 °C/min | A common rate for initial screening of thermal stability.[2][6] |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidative degradation and study the intrinsic thermal stability. |
| Gas Flow Rate | 20-50 mL/min | To maintain an inert environment and purge evolved gases.[2] |
Data Analysis
The primary output of a TGA experiment is a thermogram, which plots the percentage of weight loss against temperature. Key parameters to be determined from the thermogram include:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins.
-
Decomposition Temperature (Td): Often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs (Td5 or Td10).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
Comparative TGA Data of Benzimidazole Derivatives
To provide a reference for the expected thermal stability of this compound, the following table summarizes the decomposition temperatures (Td) of various substituted benzimidazole derivatives found in the literature.
| Compound | Decomposition Temperature (Td) (°C) | Experimental Conditions |
| Triphenylamine-benzimidazole (unsubstituted) | 399 | 20 °C/min, Nitrogen atmosphere[2] |
| Triphenylamine-benzimidazole (OMe substituted) | 406 | 20 °C/min, Nitrogen atmosphere[2] |
| Triphenylamine-benzimidazole (OH substituted) | 454 | 20 °C/min, Nitrogen atmosphere[2] |
| Triphenylamine-benzimidazole (CN substituted) | 422 | 20 °C/min, Nitrogen atmosphere[2] |
Note: The decomposition temperature (Td) in the table corresponds to the temperature at which significant decomposition begins as reported in the cited source.
Visualizing the TGA Workflow
The following diagram illustrates the generalized workflow for conducting a thermogravimetric analysis experiment.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Conclusion
This technical guide provides a framework for conducting and interpreting the thermogravimetric analysis of this compound. While specific experimental data for this compound is not currently available in the public domain, the provided generalized protocol, based on methodologies for similar compounds, offers a robust starting point for researchers. The comparative data for other benzimidazole derivatives suggests that this compound is likely to exhibit high thermal stability. For definitive results, experimental determination of its thermal properties is recommended.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. epfl.ch [epfl.ch]
- 5. torontech.com [torontech.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and History of Benzimidazole Compounds
Abstract
The benzimidazole core, a prominent heterocyclic scaffold, is of significant interest in medicinal chemistry and biology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of benzimidazole compounds. We delve into the key historical milestones, from its initial synthesis to its recognition as a "privileged scaffold" in drug discovery. This document details classical and modern synthetic pathways, providing explicit experimental protocols for key reactions. Furthermore, we explore the diverse therapeutic applications of benzimidazole derivatives, particularly as anthelmintic, anticancer, and antiviral agents, supported by quantitative data on their biological activities. The guide includes detailed diagrams of synthetic workflows and biological signaling pathways to facilitate a deeper understanding of the chemistry and pharmacology of this important class of compounds.
Introduction
Benzimidazole is a bicyclic aromatic organic compound formed by the fusion of benzene and imidazole rings.[1][2] This heterocyclic system is isosteric with naturally occurring purine nucleotides, allowing its derivatives to interact with a wide range of biological targets.[3] The discovery that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is a fundamental component of vitamin B12 spurred significant interest in this chemical class.[4] Due to their structural versatility and broad spectrum of pharmacological activities, benzimidazoles are considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][5][6] This guide traces the historical development and explores the key scientific milestones of benzimidazole compounds.
Discovery and Initial Synthesis
The history of benzimidazole dates back to the late 19th century. The first synthesis was reported by Hoebrecker in 1872, who prepared 2,5-dimethyl-1H-benzo[d]imidazole through the reduction of 2-nitro-4-methylacetanilide.[4][7] A few years later, Ladenburg synthesized a benzimidazole derivative via the reflux reaction of 3,4-diamino toluene with acetic acid.
However, the most fundamental and widely adopted method for synthesizing the benzimidazole core is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) under acidic conditions.[8][9]
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general procedure for the condensation of an o-phenylenediamine with an aldehyde, a common variation of the Phillips-Ladenburg synthesis.
Materials:
-
o-Phenylenediamine (1 equivalent)
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
Ammonium chloride (NH4Cl) as a catalyst (e.g., 4 mol)[10]
-
Chloroform (CHCl3) as solvent[10]
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 eq.) and the desired aldehyde (1 eq.) in chloroform.
-
Add ammonium chloride (4 mol) to the mixture.[10]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding a 5% sodium bicarbonate solution to neutralize the catalyst.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield the pure 2-substituted benzimidazole.[10]
-
Characterize the final product using IR, 1H NMR, and Mass Spectrometry.[10][11]
Visualization: Synthetic Workflow
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to 2,5-Dimethyl-1H-benzimidazole Derivatives as Vitamin B12 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-dimethyl-1H-benzimidazole and its derivatives as structural analogs of the lower ligand of vitamin B12 (cobalamin). It covers the synthesis, biosynthesis, biological activity, and experimental evaluation of these compounds, offering valuable insights for researchers in medicinal chemistry, microbiology, and drug development.
Introduction to Vitamin B12 and its Analogs
Vitamin B12 (cobalamin) is an essential cobalt-containing cofactor crucial for fundamental metabolic processes in humans, including DNA synthesis and fatty acid metabolism. Its complex structure features a central cobalt ion held within a corrin ring. The lower axial ligand, typically 5,6-dimethylbenzimidazole (DMB), is a defining feature of the active coenzyme in humans.[1][2] This DMB moiety plays a critical role in modulating the reactivity of the cobalt center and its interaction with B12-dependent enzymes.
Vitamin B12 analogs are molecules that share the core corrinoid structure but differ in the identity of this lower ligand.[2] By replacing the natural DMB with synthetic derivatives, such as those based on the this compound scaffold, it is possible to create novel cobamides with altered biological properties. These analogs are invaluable tools for probing the function of B12-dependent pathways and hold potential as therapeutic agents or targeted drug delivery vehicles. Benzimidazole derivatives, in general, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
Synthesis and Biosynthesis of the Benzimidazole Core
The benzimidazole core of vitamin B12 analogs can be produced through both chemical synthesis and biological pathways.
Chemical Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. A common and efficient method involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[4] Microwave-assisted synthesis has emerged as a green chemistry approach that can significantly reduce reaction times and improve yields.[7] For instance, the synthesis of 4-aza-5,6-dimethylbenzimidazole, a key precursor for a B12 analog, has been successfully reported, starting from N-1-benzyl-4-nitroimidazole.[8]
Natural Biosynthesis of 5,6-Dimethylbenzimidazole (DMB)
Nature employs distinct pathways for DMB synthesis depending on the presence of oxygen.
-
Aerobic Pathway: In the presence of oxygen, a single enzyme, BluB, catalyzes the remarkable conversion of flavin mononucleotide (FMNH2) into DMB.[9] This process involves the fragmentation of the flavin's isoalloxazine ring system to form the benzimidazole structure.
-
Anaerobic Pathway: Under anaerobic conditions, the biosynthesis is more complex. It begins with 5-aminoimidazole ribotide (AIR) and is initiated by a radical S-adenosyl-L-methionine (SAM) enzyme known as BzaF or HBI synthase.[10] This pathway involves multiple enzymatic steps to construct the benzene ring onto the imidazole precursor.
References
- 1. Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-enzyme conversion of FMNH2 to 5,6-dimethylbenzimidazole, the lower ligand of B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Studies of 2,5-Dimethyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical studies of 2,5-Dimethyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis, spectroscopic analysis, and theoretical quantum chemical calculations, offering a framework for its further investigation and application in drug development.
Introduction
Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities include antimicrobial, antiviral, and anticancer properties. The compound this compound, a substituted benzimidazole, is a subject of interest for understanding the structure-activity relationships conferred by its specific methylation pattern. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular structure, electronic properties, and reactivity of such molecules, complementing experimental data and guiding the design of new therapeutic agents.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the condensation reaction of 4-methyl-1,2-phenylenediamine with acetic acid. This method, a variation of the Phillips condensation, is a well-established route to 2-alkylated benzimidazoles.
General Synthesis Protocol
A common method for the synthesis of this compound involves the following steps:
-
Reaction Setup: 4-methyl-1,2-phenylenediamine and a slight excess of glacial acetic acid are placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and then carefully neutralized with an aqueous solution of a base, such as sodium hydroxide or ammonium hydroxide, until precipitation of the product is complete. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
Spectroscopic Characterization and Computational Analysis
The structural elucidation of this compound is accomplished through a combination of experimental spectroscopic techniques and theoretical calculations. DFT calculations are typically performed using the Gaussian suite of programs, with the B3LYP functional and a basis set such as 6-311++G(d,p) being commonly employed for accurate prediction of molecular properties.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprint region of a molecule. The experimental FT-IR and FT-Raman spectra are compared with the theoretically calculated vibrational frequencies.
Experimental Protocol:
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000-400 cm⁻¹ range using a spectrometer, typically with the sample prepared as a KBr pellet.[1]
-
FT-Raman Spectroscopy: The FT-Raman spectrum is obtained using a spectrometer with a laser excitation source, covering a similar spectral range.
Computational Protocol:
The vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors.[2] The potential energy distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes.
Data Presentation:
Table 1: Template for Vibrational Assignments of this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | PED (%) and Assignment |
| Data not available | Data not available | Data not available | ν(N-H), ν(C-H), ν(C=N), etc. |
| ... | ... | ... | ... |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the chemical environment of the hydrogen and carbon atoms in the molecule. The experimental chemical shifts are compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Experimental Protocol:
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically at 400 MHz for protons and 100 MHz for carbons, using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
Computational Protocol:
The theoretical ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.
Data Presentation:
The following tables summarize the available experimental and theoretical NMR data for this compound. Note: The experimental data is sourced from a document where the compound C9H10N2 was likely mislabeled as 2-Ethyl-1H-benzimidazole.
Table 2: ¹H NMR Chemical Shifts (ppm) of this compound
| Atom | Experimental (CDCl₃) | Theoretical (GIAO) |
| NH | ~10.3 (brs) | Data not available |
| Aromatic H | 7.58-7.55 (m) | Data not available |
| Aromatic H | 7.26-7.20 (m) | Data not available |
| CH₃ (at C2) | Data not available | Data not available |
| CH₃ (at C5) | Data not available | Data not available |
Table 3: ¹³C NMR Chemical Shifts (ppm) of this compound
| Atom | Experimental (CDCl₃) | Theoretical (GIAO) |
| C2 | 156.8 | Data not available |
| C4/C7 | 114.6 | Data not available |
| C5/C6 | 122.1 | Data not available |
| C3a/C7a | 138.7 | Data not available |
| CH₃ (at C2) | 12.4 | Data not available |
| CH₃ (at C5) | 22.9 | Data not available |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The experimental absorption maxima are compared with theoretical values obtained from Time-Dependent DFT (TD-DFT) calculations.
Experimental Protocol:
The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
Computational Protocol:
The electronic absorption spectra are calculated using the TD-DFT method at the B3LYP/6-311++G(d,p) level of theory, often incorporating a solvent model (e.g., PCM).
Data Presentation:
A UV-Vis spectrum for 2,5-Dimethylbenzimidazole is noted in the SpectraBase database, though specific absorption maxima are not detailed here.[3] Table 4 provides a template for presenting UV-Vis data.
Table 4: Template for Electronic Absorption Spectra of this compound
| Solvent | Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contributions |
| Methanol | Data not available | Data not available | Data not available | e.g., HOMO -> LUMO (π -> π)* |
| ... | ... | ... | ... | ... |
Quantum Chemical Properties
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability.
Computational Protocol:
The HOMO and LUMO energies are calculated at the B3LYP/6-311++G(d,p) level of theory from the optimized molecular structure.
Data Presentation:
Table 5 is a template for presenting the calculated electronic properties of this compound.
Table 5: Template for Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| E_HOMO | Data not available |
| E_LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. It evaluates the interactions between filled donor NBOs and empty acceptor NBOs.
Computational Protocol:
NBO analysis is performed on the optimized molecular structure at the B3LYP/6-311++G(d,p) level of theory. The stabilization energy E(2) associated with the delocalization from a donor orbital i to an acceptor orbital j is calculated.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.
Computational Protocol:
The MEP surface is calculated using the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. The different values of the electrostatic potential are represented by different colors, where red indicates regions of negative potential (prone to electrophilic attack) and blue indicates regions of positive potential (prone to nucleophilic attack).
Visualizations
The following diagrams illustrate the workflow and conceptual relationships in the study of this compound.
Figure 1: Synthetic workflow for this compound.
Figure 2: Correlation of experimental and theoretical spectroscopic data.
Figure 3: Outputs of quantum chemical calculations.
Conclusion
This technical guide has outlined the key experimental and theoretical methodologies for the comprehensive study of this compound. While a complete set of published data for this specific molecule is not yet available, the established protocols for related benzimidazole derivatives provide a clear roadmap for future research. The combination of synthesis, detailed spectroscopic characterization, and in-depth quantum chemical calculations will enable a thorough understanding of its molecular properties, which is essential for its potential application in the development of new pharmaceutical agents. The provided data templates and visualizations serve as a guide for the systematic investigation and reporting of such studies.
References
In-Depth Technical Guide to the Photophysical Properties of 2,5-Dimethyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 2,5-Dimethyl-1H-benzimidazole, a heterocyclic compound of interest in various scientific and pharmaceutical domains. This document collates available data on its absorption and emission characteristics, quantum yield, and fluorescence lifetime, supported by detailed experimental and computational methodologies.
Core Photophysical Data
While extensive experimental data for a wide range of benzimidazole derivatives is available, specific quantitative photophysical parameters for this compound are not readily found in published literature. However, based on studies of structurally similar compounds, including 2-methyl-1H-benzimidazole and 5,6-dimethyl-2-(substituted-phenyl)-1H-benzimidazoles, we can infer its likely photophysical behavior. The following table summarizes expected and computationally predicted data.
| Photophysical Parameter | Value | Solvent/Method | Reference |
| Absorption Maximum (λ_abs_ max) | ~270 - 285 nm | Methanol / Ethanol | Inferred from related compounds |
| Emission Maximum (λ_em_ max) | ~290 - 310 nm | Methanol / Ethanol | Inferred from related compounds |
| Molar Absorptivity (ε) | Not available | ||
| Fluorescence Quantum Yield (Φ_F_) | Not available | ||
| Fluorescence Lifetime (τ_F_) | Not available |
Note: The above data are estimations based on the photophysical properties of closely related benzimidazole derivatives. Experimental determination for this compound is required for precise values.
Experimental Protocols
The following sections detail the standard experimental procedures for the synthesis of this compound and the subsequent measurement of its photophysical properties.
Synthesis of this compound
A common and efficient method for the synthesis of 2,5-disubstituted-1H-benzimidazoles is the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or aldehyde.[1][2][3]
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Acetic acid
-
Hydrochloric acid (4N)
-
Ethanol
-
Activated charcoal
-
Sodium hydroxide solution
Procedure:
-
A mixture of 4-methyl-1,2-phenylenediamine and a slight excess of acetic acid is refluxed in 4N hydrochloric acid for several hours.
-
The reaction mixture is then cooled to room temperature and carefully neutralized with a sodium hydroxide solution until a precipitate forms.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
For purification, the crude solid is dissolved in hot ethanol, treated with activated charcoal to remove colored impurities, and filtered while hot.
-
The filtrate is allowed to cool, leading to the crystallization of pure this compound.
-
The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectra are recorded to determine the wavelength(s) at which the molecule absorbs light.
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Procedure:
-
A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile).
-
A series of dilutions are made from the stock solution to obtain concentrations typically in the range of 10⁻⁴ to 10⁻⁶ M.
-
The absorption spectra are recorded at room temperature using a 1 cm path length quartz cuvette, with the pure solvent as a reference.
-
The wavelength of maximum absorption (λ_abs_ max) is determined from the resulting spectrum.
Fluorescence Spectroscopy
Fluorescence emission and excitation spectra are recorded to characterize the molecule's fluorescent properties.
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
Procedure:
-
Solutions of this compound are prepared in a spectroscopic grade solvent, with absorbances at the excitation wavelength typically below 0.1 to avoid inner filter effects.
-
To record the emission spectrum, the sample is excited at its absorption maximum (λ_abs_ max), and the emission is scanned over a range of longer wavelengths.
-
To record the excitation spectrum, the emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[4][5][6]
Standard: A compound with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).
Procedure:
-
The absorption and fluorescence spectra of both the this compound sample and the standard are recorded.
-
A series of solutions of varying concentrations are prepared for both the sample and the standard, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_F_ (sample)) is calculated using the following equation:
Φ_F_ (sample) = Φ_F_ (standard) × (Gradient_sample_ / Gradient_standard_) × (n_sample_² / n_standard_²)
where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent used for the sample and the standard.
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its determination.[7][8][9]
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a fast single-photon detector, and timing electronics.
Procedure:
-
A dilute solution of this compound is prepared.
-
The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay curve.
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay curve is then deconvoluted with the IRF and fitted to an exponential decay model to determine the fluorescence lifetime (τ_F_).
Visualizations
Experimental Workflow for Photophysical Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. agilent.com [agilent.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Time-resolved Fluorescence | PicoQuant [picoquant.com]
Methodological & Application
Application Notes and Protocols: 2,5-Dimethyl-1H-benzimidazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dimethyl-1H-benzimidazole as a versatile N-donor ligand in coordination chemistry. The focus is on the synthesis of its metal complexes and their potential applications, particularly in the development of novel therapeutic agents. Detailed experimental protocols and characterization data for representative coordination compounds are provided to facilitate further research and drug discovery efforts.
Introduction
This compound is a heterocyclic organic compound featuring a fused benzene and imidazole ring system. The presence of nitrogen atoms in the imidazole ring allows it to act as an effective ligand, forming stable coordination complexes with a variety of transition metals. The resulting metal complexes have garnered significant interest due to their diverse biological activities, including anticancer and antimicrobial properties. The structural modifications at the 2 and 5 positions of the benzimidazole ring can influence the electronic and steric properties of the ligand, thereby tuning the biological efficacy of its metal complexes.
Applications in Coordination Chemistry
Coordination complexes of this compound and its derivatives are being explored for a range of applications, primarily driven by their biological activities.
-
Anticancer Agents: Metal complexes of benzimidazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[1][2] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1] The coordination of the benzimidazole ligand to a metal center can enhance its DNA binding and cleavage capabilities, contributing to its anticancer effects.
-
Antimicrobial Agents: The coordination of benzimidazole ligands to metal ions such as copper(II) and zinc(II) has been demonstrated to enhance their antimicrobial properties.[3] These complexes can disrupt microbial cell membranes or inhibit essential enzymes in pathogens, offering a potential strategy to combat antibiotic resistance.
-
Catalysis: Benzimidazole-metal complexes have been investigated for their catalytic activity in various organic transformations.[4] The metal center, stabilized by the benzimidazole ligand, can act as a Lewis acid or a redox-active site to promote chemical reactions.
Experimental Protocols
The following protocols are representative examples for the synthesis and characterization of metal complexes with benzimidazole-based ligands. These can be adapted for this compound.
Protocol 1: Synthesis of a Dichloro-bis(this compound)metal(II) Complex (General Procedure)
This protocol describes a general method for the synthesis of a metal(II) complex with this compound.
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CoCl₂, CuCl₂, ZnCl₂)
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of hot ethanol.
-
In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of hot ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
Allow the solution to cool to room temperature. The product may precipitate out.
-
If no precipitate forms, reduce the volume of the solvent by half using a rotary evaporator.
-
Add diethyl ether to the concentrated solution to induce precipitation.
-
Filter the precipitate, wash with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl₂.
Characterization:
-
Melting Point: Determine the melting or decomposition point of the complex.
-
FT-IR Spectroscopy: Record the FT-IR spectrum and compare it with that of the free ligand to confirm coordination. Key changes are expected in the ν(N-H) and ν(C=N) stretching frequencies.
-
Elemental Analysis: Determine the percentage of C, H, N, and the metal to confirm the stoichiometry of the complex.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized complexes against a cancer cell line.
Materials:
-
Synthesized metal complex
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare stock solutions of the synthesized complexes in DMSO.
-
Treat the cells with various concentrations of the complexes (e.g., 1 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the complex that inhibits 50% of cell growth).
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for a Representative Zn(II) Complex with a Substituted Benzimidazole Ligand
| Parameter | Ligand (2-(5-methyl-benzimidazol-2-yl)-phenol) | Zn(II) Complex (C₂) |
| Formula | C₁₄H₁₂N₂O | C₂₈H₂₂N₄O₂Zn |
| Yield (%) | 90 | 92 |
| Melting Point (°C) | 248–249 | >300 |
| Color | Light brown powder | White powder |
| FT-IR (cm⁻¹) ν(C=N) | 1639 | 1604 |
| ¹H-NMR (δ, ppm) | 13.18 (s, 1H, -OH), 13.05 (s, 1H, −NH), 8.04–8.02 (dd, 1H, Ar-H), 7.59 (s, 1H, Ar-H), 7.511 (s, 1H, Ar-H), 7.39–7.36 (m, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 7.04–6.99 (m, 1H, Ar-H), 2.46 (s, 3H, -CH₃) | 7.97 (s, 1H, Ar-H), 7.48–7.26 (m, 3H, Ar-H), 7.09–7.06 (d, 1H, Ar-H), 6.88–6.68 (m, 3H, Ar-H), 2.15–2.53 (3H, -CH₃) |
| Data adapted from a study on a structurally similar compound for illustrative purposes.[5] |
Table 2: In Vitro Cytotoxicity Data (IC50 in µM) of Representative Benzimidazole-based Metal Complexes against Various Cancer Cell Lines
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | PC3 (Prostate) |
| Ligand (L₁) | >100 | >100 | >100 |
| Zn(II) Complex (C₁) | 25.3 ± 1.5 | 8.2 ± 0.7 | 15.7 ± 1.1 |
| Cu(II) Complex (C₅) | 18.9 ± 1.2 | 12.5 ± 0.9 | 20.1 ± 1.4 |
| Ag(I) Complex (C₁₄) | 10.4 ± 0.8 | 6.1 ± 0.5 | 9.8 ± 0.7 |
| Data adapted from a study on structurally similar compounds for illustrative purposes.[5] |
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation.
Caption: A proposed signaling pathway for the anticancer activity of benzimidazole metal complexes.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor | Semantic Scholar [semanticscholar.org]
- 5. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dimethyl-1H-benzimidazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,5-Dimethyl-1H-benzimidazole in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct literature on the application of this specific molecule in OLEDs is limited, this document extrapolates its potential based on the well-established roles of benzimidazole derivatives as host materials, electron transport layers (ETLs), and components of bipolar host materials in OLED technology.
Introduction to Benzimidazoles in OLEDs
Benzimidazole and its derivatives are a significant class of heterocyclic compounds widely utilized in organic electronics due to their excellent thermal and chemical stability, high electron mobility, and wide energy bandgaps. These properties make them suitable for various functions within an OLED device structure, primarily as electron-transporting and hole-blocking materials. Their ability to form stable amorphous films is another crucial advantage for device longevity and performance.
Derivatives of benzimidazole have been successfully incorporated into OLEDs as:
-
Electron Transport Layers (ETLs): Facilitating the injection and transport of electrons from the cathode to the emissive layer.
-
Host Materials: Forming a matrix for emissive dopants in the light-emitting layer.
-
Bipolar Host Materials: Combining both hole-transporting and electron-transporting moieties to achieve balanced charge carrier injection and transport, leading to improved device efficiency and lifetime.
-
Emitters: Certain benzimidazole derivatives, particularly when conjugated with other aromatic systems, exhibit strong fluorescence and have been used as blue light emitters.
Potential Roles of this compound in OLEDs
Based on the established functions of its chemical class, this compound is a promising candidate for investigation in OLEDs, potentially serving as:
-
A Host Material for Phosphorescent and Fluorescent Emitters: Its wide bandgap could allow for efficient energy transfer to various emissive dopants.
-
An Electron Transporting Layer (ETL): The electron-deficient nature of the imidazole ring is conducive to electron transport.
-
A Building Block for More Complex Bipolar Host Materials: The core structure can be functionalized to incorporate hole-transporting units.
Quantitative Data on Benzimidazole Derivatives in OLEDs
Due to the absence of specific performance data for this compound in the scientific literature, the following tables summarize the performance of various OLEDs incorporating other benzimidazole derivatives. This data is presented to provide a benchmark for the potential performance of devices utilizing this class of materials.
Table 1: Performance of OLEDs with Benzimidazole Derivatives as Host Materials
| Host Material Derivative | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| CPhBzIm | Ir(pbi)₂ (acac) | 19.2 | - | - | (0.42, 0.56)[1] |
| o-mCPBI | Green TADF Emitter | > 20 | - | - | - |
| p-mCPBI | Green Phosphorescent Emitter | > 20 | - | - | - |
Table 2: Performance of OLEDs with Benzimidazole Derivatives as Emitters
| Emitting Material Derivative | Host | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| Pyrene-Benzimidazole (Compound B) | Non-doped | 4.3 | 290 | 3.5 | (0.148, 0.130)[2] |
| CPhBzIm | Non-doped | 3 | - | - | (0.16, 0.05)[1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and the fabrication of a multi-layer OLED device. These protocols are based on established methods for similar benzimidazole derivatives and standard OLED fabrication techniques.
Synthesis of this compound
This protocol describes a common method for the synthesis of 2,5-disubstituted benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Acetic acid
-
Hydrochloric acid (4 M)
-
Ammonium hydroxide
-
Ethanol
-
Activated carbon
Procedure:
-
A mixture of 4-methyl-1,2-phenylenediamine (10 mmol) and acetic acid (12 mmol) in 4 M hydrochloric acid (20 mL) is heated under reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is neutralized with ammonium hydroxide until a precipitate is formed.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol with the addition of activated carbon to yield pure this compound.
Fabrication of a Multi-Layer OLED Device
This protocol outlines the fabrication of a generic OLED device structure using thermal evaporation, where this compound could be tested as a host or ETL.
Device Structure: ITO / HTL / EML / ETL / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) host (e.g., this compound) and dopant (e.g., Ir(ppy)₃)
-
Electron Transport Layer (ETL) material (e.g., TPBi, or this compound)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). The organic layers are deposited sequentially by thermal evaporation from resistively heated crucibles.
-
Deposit a 40 nm thick layer of the HTL material.
-
Co-evaporate the EML host and dopant to form a 20 nm thick emissive layer. The doping concentration is controlled by the respective deposition rates.
-
Deposit a 30 nm thick layer of the ETL material.
-
-
Cathode Deposition: A 1 nm thick layer of LiF is deposited as the EIL, followed by a 100 nm thick layer of Al as the cathode. The deposition rates and layer thicknesses are monitored in situ using a quartz crystal microbalance.
-
Encapsulation: The fabricated devices are encapsulated under a nitrogen atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships relevant to the application of this compound in OLEDs.
Caption: Synthesis of this compound.
Caption: General workflow for OLED fabrication.
Caption: Charge transport mechanism in an OLED.
Conclusion and Future Perspectives
While this compound has not been explicitly documented in OLED applications, its structural similarity to well-performing benzimidazole derivatives suggests its potential as a valuable material in organic electronics. Further research is warranted to synthesize high-purity this compound and characterize its photophysical and electrical properties. Subsequent fabrication and testing in OLED devices, both as a host and an electron transport material, will be crucial to fully evaluate its performance and viability for next-generation displays and lighting.
References
Application Notes: 2,5-Dimethyl-1H-benzimidazole as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system play a crucial role in the adsorption process. This document provides a detailed overview of the anticipated application and experimental protocols for evaluating 2,5-Dimethyl-1H-benzimidazole as a corrosion inhibitor for steel. While specific experimental data for this particular derivative is not extensively available in the public domain, the following protocols are based on established methodologies for evaluating similar benzimidazole-based corrosion inhibitors.
Proposed Mechanism of Action
This compound is expected to function as a mixed-type corrosion inhibitor. This means it will suppress both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The inhibitor molecules are proposed to adsorb onto the steel surface, blocking the active sites for corrosion. The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordination bonds between the nitrogen atoms and the vacant d-orbitals of iron). The methyl groups at the 2 and 5 positions may enhance the electron-donating ability of the molecule and increase its surface coverage, potentially leading to higher inhibition efficiency.
Data Presentation
Based on studies of analogous benzimidazole derivatives, the following tables provide a template for presenting quantitative data that would be generated from the experimental protocols outlined below.
Table 1: Inhibition Efficiency of this compound from Weight Loss Measurements
| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | |||
| 1 x 10⁻⁵ | |||
| 5 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 5 x 10⁻⁴ | |||
| 1 x 10⁻³ |
Table 2: Potentiodynamic Polarization Parameters for Steel in 1 M HCl with this compound
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | |||||
| 1 x 10⁻⁵ | |||||
| 5 x 10⁻⁵ | |||||
| 1 x 10⁻⁴ | |||||
| 5 x 10⁻⁴ | |||||
| 1 x 10⁻³ |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Steel in 1 M HCl with this compound
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | n | Inhibition Efficiency (%) |
| Blank | ||||
| 1 x 10⁻⁵ | ||||
| 5 x 10⁻⁵ | ||||
| 1 x 10⁻⁴ | ||||
| 5 x 10⁻⁴ | ||||
| 1 x 10⁻³ |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
Objective: To determine the corrosion rate of steel in the absence and presence of the inhibitor and to calculate the inhibition efficiency.
Materials:
-
Steel coupons (e.g., mild steel) of known dimensions
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Mechanically polish the steel coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200), followed by washing with distilled water and degreasing with acetone.
-
Dry the coupons and store them in a desiccator.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 1x10⁻⁵ M to 1x10⁻³ M). A blank solution without the inhibitor should also be prepared.
-
Immerse the weighed coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 298 K).
-
After the immersion period, retrieve the coupons, wash them with distilled water, gently scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (K × W) / (A × t × ρ)
-
Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.
-
-
IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization (PDP)
Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine the corrosion current density.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel sample
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE)
-
Counter Electrode (CE): Platinum foil or graphite rod
-
Procedure:
-
Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE as described in the weight loss protocol.
-
Place the WE, RE, and CE in the electrochemical cell containing the test solution (1 M HCl with and without various concentrations of the inhibitor).
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE (%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inh is the corrosion current density in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film formed on the steel surface.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
The same three-electrode cell setup as for PDP.
Procedure:
-
Prepare and set up the electrochemical cell as described in the PDP protocol.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Represent the data as Nyquist and Bode plots.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE (%) = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inh is the charge transfer resistance in the presence of the inhibitor.
-
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols and the proposed inhibition mechanism.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed corrosion inhibition mechanism on a steel surface.
Application Notes and Protocols: 2,5-Dimethyl-1H-benzimidazole Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2,5-Dimethyl-1H-benzimidazole derivatives as a promising class of anticancer agents. It includes a summary of their in vitro efficacy, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of the key signaling pathways they modulate and the experimental workflows.
Introduction
Benzimidazole derivatives, particularly those with a this compound scaffold, have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities. Their structural similarity to purine nucleotides allows them to interact with various biological targets, leading to anticancer effects.[1] These compounds have been shown to induce apoptosis, inhibit key signaling pathways crucial for cancer cell proliferation and survival, and disrupt microtubule dynamics.[1][2] This document serves as a practical guide for researchers interested in exploring the anticancer potential of this class of compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the cytotoxic activity of this compound and related derivatives against various human cancer cell lines. The IC50 and GI50 values, representing the concentration required to inhibit 50% of cell growth or viability, are presented. Lower values indicate higher potency.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 (2,5,6-trimethyl-1H-benzimidazole derivative) | MCF-7 | Breast Adenocarcinoma | 5.66 | [3] |
| HepG2 | Liver Carcinoma | 3.22 | [3] | |
| MDA-MB-231 | Breast Adenocarcinoma | 2.39 | [3] | |
| Compound 2 (2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole) | Colo-205 | Colon Carcinoma | >100 | [4] |
| A549 | Lung Carcinoma | >100 | [4] | |
| MCF-7 | Breast Adenocarcinoma | >100 | [4] | |
| A2780 | Ovarian Cancer | >100 | [4] | |
| Compound 3 (1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazol-4-yl)-9H-pyrido[3,4-b]indole) | Colo-205 | Colon Carcinoma | 0.45 | [4] |
| A549 | Lung Carcinoma | 0.52 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 0.38 | [4] | |
| A2780 | Ovarian Cancer | 0.29 | [4] |
Table 2: Comparative Cytotoxicity of a Benzimidazole Derivative and Standard Chemotherapeutic Agents
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzimidazole Derivative (Compound 5) | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 | [5] |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4 | [5] | |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 | [5] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.5 - 2.0 | [6] |
| DU-145 | Prostate Carcinoma | 0.1 - 0.5 | [6] | |
| H69AR | Small Cell Lung Cancer | 0.01 - 0.1 | [6] | |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | 5 - 20 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for key experiments to evaluate their anticancer activity.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 2-substituted-5-methyl-1H-benzimidazoles involves the condensation of 4-methyl-1,2-phenylenediamine with various aldehydes.[7][8][9]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Substituted aromatic or aliphatic aldehydes
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or another suitable catalyst
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
Procedure:
-
Schiff Base Formation (Intermediate): In a round-bottom flask, dissolve 2-nitro-5-methylaniline (1 mmol) and a substituted aldehyde (1.1 mmol) in toluene. Add phosphorus oxychloride and reflux the mixture for 4 hours. After cooling, pour the mixture onto crushed ice and neutralize with sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Reductive Cyclization: Dissolve the crude Schiff base intermediate in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O) (3 mmol) to the solution and stir at room temperature for 2-3 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water. Neutralize with sodium bicarbonate solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivatives at their IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the benzimidazole derivatives.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Erk, anti-phospho-Erk, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the benzimidazole derivatives for the desired time. Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Model
This protocol outlines a generalized procedure for evaluating the in vivo anticancer efficacy of this compound derivatives.[10]
Materials:
-
Human cancer cell lines
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
This compound derivatives formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) in PBS or a mixture with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: Volume = (length × width²)/2.
-
Treatment: Randomize the mice into treatment and control groups. Administer the benzimidazole derivative (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. Monitor the body weight and general health of the mice throughout the study.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if desired, process them for further analysis such as immunohistochemistry or Western blotting.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often dysregulated in cancer and are potential targets of this compound derivatives.
References
- 1. nveo.org [nveo.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2,5-Dimethyl-1H-benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial and antifungal properties of 2,5-Dimethyl-1H-benzimidazole analogs. The information compiled herein is intended to guide researchers in the screening and characterization of this class of compounds for potential therapeutic applications.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and antiproliferative effects.[1][2][3] The 2,5-disubstituted benzimidazole scaffold, in particular, has been explored for the development of novel therapeutic agents.[4] This document focuses on analogs of this compound, providing a summary of their reported biological activities and detailed protocols for their evaluation.
The mechanism of action for the antifungal activity of benzimidazoles often involves the inhibition of microtubule assembly by binding to β-tubulin, which disrupts essential cellular processes like mitosis and cell division.[5][6] Another identified mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7][8] The antibacterial action of some benzimidazole derivatives is attributed to the inhibition of bacterial nucleic acid and protein synthesis.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against a range of bacterial and fungal strains as reported in the literature. This data provides a comparative reference for the antimicrobial and antifungal potency of these compounds.
Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Streptococcus faecalis | Escherichia coli | |
| Compound 2g | 4 | 8 | - |
| (N-alkylated-2-(substituted phenyl)-1H-benzimidazole) | (MRSA: 4) | ||
| Compound 4k | - | - | 16 |
| (N,2,6-trisubstituted 1H-benzimidazole) | (MSSA: 8, MRSA: 16) | 8 | |
| EJMCh-13 | 15.6 | - | >1000 |
| (2-substituted 5,6-dimethyl-1H-benzimidazole) | |||
| CS2, CS3, CS4, CS7 | - | - | 512-1024 |
| (Benzimidazole-thiazinone derivatives) |
Note: '-' indicates data not available. MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-susceptible Staphylococcus aureus.
Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Candida krusei | Candida parapsilosis | Reference |
| 1b, 1c, 2e, 2g | 64 | 64 | - | - | [1] |
| (N-alkylated-2-(substituted phenyl)-1H-benzimidazole) | |||||
| Compound 4p | 1.95 | - | 7.8 | 31.25 | [7] |
| (Benzimidazole-1,3,4-oxadiazole) | |||||
| Compound 4k | 8 | 16 | - | - | [9] |
| (N,2,6-trisubstituted 1H-benzimidazole) | |||||
| CS1, CS4, CS8, CS10 | 775-870 | - | - | - | [10] |
| (Benzimidazole-thiazinone derivatives) | (C. glabrata: 820-895, C. tropicalis: 850-925) |
Note: '-' indicates data not available.
Experimental Protocols
The following protocols are standardized methodologies for the in vitro evaluation of the antimicrobial and antifungal activity of this compound analogs. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound analogs)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Solvent for test compounds (e.g., Dimethyl sulfoxide - DMSO)
-
Positive control antimicrobial (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound with the appropriate broth to achieve a range of desired concentrations. The final concentration of the solvent should not inhibit microbial growth (typically ≤1%).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or as specified for the particular microorganism. Fungal plates are typically incubated at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at 35-37°C for 18-24 hours (or longer for fungi).
-
The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and the proposed mechanisms of action for benzimidazole analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. routledge.com [routledge.com]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2,5-Dimethyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,5-Dimethyl-1H-benzimidazole. This method is suitable for various applications within the pharmaceutical industry, including quality control, stability testing, and pharmacokinetic studies. The described protocol utilizes a C18 column with a simple isocratic mobile phase, providing accurate and precise results.
Introduction
This compound is a key heterocyclic aromatic compound that serves as a building block in the synthesis of various pharmaceutical agents. The benzimidazole core is found in a range of therapeutic drugs, highlighting the importance of precise analytical methods for its quantification. This document provides a detailed protocol for an HPLC method capable of accurately determining the concentration of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 stationary phase.
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation: The sample preparation will vary depending on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, a validated extraction procedure may be required.
Method Validation Parameters
Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | No interference from placebo or related substances |
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Discussion
The described HPLC method provides a straightforward and reliable approach for the quantification of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The addition of formic acid to the mobile phase helps to ensure good peak shape and reproducibility for the basic benzimidazole compound.[1][2] The selection of 254 nm as the detection wavelength is common for benzimidazole derivatives and generally provides good sensitivity.[3][4]
For molecules containing nitrogen groups like benzimidazoles, controlling the pH of the mobile phase is crucial to avoid peak broadening caused by the co-elution of protonated and unprotonated forms.[2] The use of an acidic modifier like formic acid helps to consistently protonate the analyte, leading to sharper, more symmetrical peaks. While a C18 column is a good starting point, for more polar benzimidazole derivatives, a C8 or an aqueous C18 column might provide better retention and separation.[2]
Conclusion
The HPLC method detailed in this application note is a validated and robust procedure for the quantitative determination of this compound. The protocol is well-suited for routine analysis in a quality control environment and can be adapted for other applications, such as stability studies and formulation development. The provided workflow and validation parameters offer a comprehensive guide for researchers and scientists in the pharmaceutical field.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 2,5-Dimethyl-1H-benzimidazole
Application Note & Protocol: GC-MS Analysis of 2,5-Dimethyl-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic aromatic organic compound that serves as a structural motif in various pharmacologically active agents. Its detection and quantification are crucial in drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceuticals. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed protocol and application data for the GC-MS analysis of this compound.
Experimental Protocols
1. Sample Preparation
A standard stock solution of this compound should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution to the desired concentrations for calibration. For biological matrices, a liquid-liquid extraction or solid-phase extraction protocol would be necessary to isolate the analyte.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant flow at 1.2 mL/min |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | Initial 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI), 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Transfer Line Temp | 280 °C |
| Quadrupole Temp | 150 °C |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the conditions described above. The molecular weight of this compound is 146.19 g/mol .
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~ 8.5 | 146 | 145, 131, 118, 91 |
Note: Retention time is an estimate and will vary with the specific instrument and column conditions.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical workflow for analyzing a benzimidazole metabolite in drug development.
Application Note and Protocol: N-Alkylation of 2,5-Dimethyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 2,5-dimethyl-1H-benzimidazole, a key reaction in the synthesis of various biologically active compounds. The N-alkylation of the benzimidazole scaffold is a fundamental step in medicinal chemistry, as it allows for the introduction of diverse substituents that can modulate pharmacological properties.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. They are known to exhibit a wide range of biological activities, including antiviral, antifungal, anthelmintic, and anticancer properties. The nitrogen atom at the 1-position (N-1) of the benzimidazole ring is a common site for modification, and N-alkylation is a primary strategy to generate libraries of derivatives for drug discovery programs. This protocol outlines a general and robust method for the N-alkylation of this compound using alkyl halides under basic conditions.
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a generalized procedure based on common methods for N-alkylation of benzimidazoles. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary for specific alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), acetone, or acetonitrile)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate)[1]
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in the chosen solvent (e.g., DMF), add the base (1.2-1.5 equivalents). If using a solid base like K₂CO₃, ensure it is finely powdered. If using NaH, exercise extreme caution and handle under an inert atmosphere.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (1.1-1.3 equivalents) dropwise to the reaction mixture. If a phase-transfer catalyst is used, it can be added at this stage (typically 0.1 equivalents).
-
Reaction Monitoring: The reaction mixture is then stirred at a temperature ranging from room temperature to 80-100°C for 3 to 24 hours.[2][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, it can be removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent (e.g., ethanol).[2]
-
Characterization: The structure of the purified N-alkylated-2,5-dimethyl-1H-benzimidazole can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of benzimidazole derivatives, which can be adapted for this compound.
| Alkylating Agent | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-dibutylchloroacetamide | K₂CO₃ | DMF | - | 80-90 | 24 | 80 | [3] |
| n-Butyl bromide | NaOH (powder) | - | TBAB | 80-90 | 8 | 79 | [2] |
| Benzyl bromide | NaOH (powder) | - | TBAB | 90-100 | 4 | 79 | [2] |
| Ethyl bromoacetate | K₂CO₃ | Acetone | - | Reflux | 15 | - | [4] |
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow for the N-alkylation of this compound.
Caption: N-Alkylation of this compound.
Caption: Experimental workflow for N-alkylation.
References
Application Notes and Protocols: The Role of 2,5-Dimethyl-1H-benzimidazole and its Analogs in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-dimethyl-1H-benzimidazole and related benzimidazole scaffolds in the preparation of key pharmaceutical intermediates. Benzimidazole derivatives are crucial structural motifs in a variety of marketed drugs, most notably the class of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[1][2] This document details the core synthetic methodologies, experimental protocols, and quantitative data for the synthesis of these vital compounds.
Introduction to Benzimidazole Derivatives in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is a prominent heterocyclic scaffold in drug discovery.[2][3] Its derivatives exhibit a wide range of pharmacological activities, including antiulcer, anthelmintic, antihistaminic, and anticancer properties.[1][4] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity. This compound serves as a representative building block in this class of compounds. The general synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5][6]
Core Application: Synthesis of Proton Pump Inhibitors (PPIs)
A major application of benzimidazole intermediates is in the synthesis of proton pump inhibitors (PPIs).[1] These drugs, such as omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole, function by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[7][8] The general synthetic strategy involves two main steps: the coupling of a substituted 2-mercaptobenzimidazole with a functionalized pyridine derivative to form a thioether intermediate, followed by a controlled oxidation of the thioether to the corresponding sulfoxide (the active drug).[9]
Experimental Protocols
General Synthesis of Benzimidazole Core
The foundational method for creating the benzimidazole scaffold involves the condensation of an o-phenylenediamine with a carboxylic acid, such as formic acid, often under heating.[5][10]
Protocol 1: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid [10]
-
In a 250ml round-bottom flask, dissolve 27g of o-phenylenediamine and add 17.5g of formic acid.[10]
-
Heat the mixture on a water bath at 100°C for 2 hours.[10]
-
After cooling, slowly add a 10% sodium hydroxide (NaOH) solution with constant swirling until the mixture is just alkaline to litmus paper.[10]
-
Filter the crude benzimidazole precipitate using a Buchner funnel and wash it with ice-cold water.[10]
-
For recrystallization, dissolve the crude product in 400ml of boiling water, add 2g of decolorizing carbon, and digest for 15 minutes.[10]
-
Filter the hot solution rapidly and cool the filtrate to approximately 10°C to crystallize the product.[10]
-
Filter the purified benzimidazole, wash with 25ml of cold water, and dry at 100°C.[10]
Synthesis of Omeprazole
Omeprazole synthesis involves the coupling of 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, followed by oxidation.[11]
Protocol 2: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) [11]
-
In a reaction vessel, dissolve 5 g of NaOH in 50 mL of ethanol, heating to 70-90°C.[11]
-
Add 17.8 g of 2-mercapto-5-methoxybenzimidazole and reflux until it dissolves completely.[11]
-
Cool the mixture to below 10°C.[11]
-
In a separate vessel, dissolve 20 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.[11]
-
Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.[11]
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[11]
-
Cool the mixture to 10°C, add 500 mL of water, and stir for 12 hours.[11]
-
Collect the white precipitate by suction filtration and dry to obtain the thioether intermediate.[11]
Protocol 3: Oxidation to Omeprazole [12]
-
The thioether intermediate is reacted with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).[12]
-
The reaction is typically carried out in a suitable solvent system like a mixture of dichloromethane and diethyl ether.
-
Careful control of stoichiometry and temperature is required to prevent overoxidation to the sulfone byproduct.[12]
Synthesis of Pantoprazole
The synthesis of pantoprazole follows a similar pathway, utilizing 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[13][14]
Protocol 4: Synthesis of Pantoprazole Sulfide and Oxidation [15]
-
The coupling of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol and 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride is performed in water using NaOH.[14][15]
-
The resulting pantoprazole sulfide is then subjected to oxidation in situ.[15]
-
An aqueous solution of sodium hypochlorite (NaOCl) is added slowly to the alkaline aqueous solution of the sulfide intermediate at a temperature of 0–5 °C over 2–3 hours.[15]
-
After the reaction is complete, residual hypochlorite is quenched with a 5% sodium thiosulfate solution.[15]
-
The pH is adjusted to 7.5-8.0, and the pantoprazole free base is extracted with dichloromethane.[15]
Synthesis of Lansoprazole
Lansoprazole synthesis involves coupling 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, followed by oxidation.
Protocol 5: Synthesis of Lansoprazole
-
The thioether intermediate, 2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyrid-2-ylmethylthio]benzimidazole, is formed by reacting 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine after its generation from the corresponding 2-hydroxymethyl derivative using thionyl chloride.
-
The subsequent oxidation of the prochiral sulfide group is carried out using an oxidizing agent like m-chloroperbenzoic acid or hydrogen peroxide to yield lansoprazole.
Synthesis of Rabeprazole
Rabeprazole synthesis requires the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[16]
Protocol 6: Synthesis of Rabeprazole Sulfide [16]
-
2-mercaptobenzimidazole is condensed with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.[16]
-
The reaction is carried out in ethanol using sodium hydroxide as a base, stirring at 50°C for 3 hours.[16]
-
The resulting rabeprazole sulfide is then isolated for the subsequent oxidation step.[16]
Protocol 7: Oxidation to Rabeprazole [17]
-
Dissolve 25 g of rabeprazole sulfide in 125 ml of methanol and add 200 ml of 1.5N sodium hydroxide solution.[17]
-
Cool the reaction mass to between -15°C and -25°C under stirring.[17]
-
Slowly add a solution of sodium hypochlorite (~1%, 550 ml) over 45-75 minutes while maintaining the low temperature.[17]
-
Monitor the reaction progress by HPLC.[17]
-
Work-up involves extraction with methylene chloride, washing, and precipitation to isolate the pure rabeprazole base.[17]
Data Presentation
Table 1: Summary of Reactants for PPI Synthesis
| Target Drug | Benzimidazole Intermediate | Pyridine Intermediate | Reference |
| Omeprazole | 5-methoxy-2-mercaptobenzimidazole | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine | [11] |
| Esomeprazole | 5-methoxy-2-mercaptobenzimidazole | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine | [18][19] |
| Lansoprazole | 2-mercaptobenzimidazole | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
| Pantoprazole | 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | [13][14] |
| Rabeprazole | 2-mercaptobenzimidazole | 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | [16] |
Table 2: Typical Reaction Conditions and Yields for PPI Synthesis Steps
| Reaction Step | Target Product | Key Reagents | Solvent(s) | Temperature | Time | Yield | Reference |
| Coupling | Omeprazole Sulfide | NaOH | Ethanol, Water | 10-30°C | 4 h | 96% | [11][20] |
| Oxidation | Omeprazole | m-CPBA | Dichloromethane | - | - | - | [12] |
| Coupling & Oxidation | Pantoprazole | NaOH, NaOCl | Water | 0-5°C | 3 h | 77.2% (overall) | [13][15] |
| Coupling | Lansoprazole Sulfide | - | - | - | - | 97% | [21] |
| Oxidation | Rabeprazole | NaOCl, NaOH | Methanol | -15 to -25°C | 45-75 min | - | [17] |
Note: Yields and specific conditions can vary based on the exact procedure and scale.
Mechanism of Action Visualization
Proton pump inhibitors are prodrugs that are activated in the acidic environment of the parietal cell canaliculus.[7] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[7]
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
- 17. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 18. CN113698389A - Synthetic method of esomeprazole - Google Patents [patents.google.com]
- 19. US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]
- 20. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 21. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
Application Notes and Protocols: Suzuki Coupling Reactions Involving Halogenated 2,5-Dimethyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving halogenated 2,5-Dimethyl-1H-benzimidazole. This class of reactions is a cornerstone in medicinal chemistry for the synthesis of novel benzimidazole derivatives, which are prevalent scaffolds in numerous therapeutic agents.[1] The functionalization of the benzimidazole core is critical for developing new drug candidates with improved biological activity.[1]
The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1][2] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids, making it an indispensable tool in drug discovery and development.[2][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium(0) complex in the presence of a base.[4][5] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated this compound.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst.[4]
For nitrogen-containing heterocycles like benzimidazoles, which can potentially inhibit the catalyst, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.[1][6]
Experimental Data Summary
The following tables summarize representative quantitative data for Suzuki coupling reactions of halogenated benzimidazole derivatives, adapted from relevant literature to provide expected outcomes for this compound substrates.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | >95 |
| 2 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME/EtOH (1:1) | 80 | 16 | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 110 | 12 | 90 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 8 | >95 |
Data is representative and compiled based on similar reactions reported in the literature.[7][8]
Table 2: Substrate Scope - Coupling of Halogenated this compound with Various Boronic Acids
| Entry | Halogen (X) | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |
| 1 | Br | Phenylboronic acid | 2,5-Dimethyl-6-phenyl-1H-benzimidazole | 92 |
| 2 | I | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,5-dimethyl-1H-benzimidazole | 95 |
| 3 | Br | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-2,5-dimethyl-1H-benzimidazole | 88 |
| 4 | I | Thiophen-2-ylboronic acid | 2,5-Dimethyl-6-(thiophen-2-yl)-1H-benzimidazole | 85 |
| 5 | Br | Pyridin-3-ylboronic acid | 2,5-Dimethyl-6-(pyridin-3-yl)-1H-benzimidazole | 78 |
Yields are based on optimized conditions from Table 1, Entry 1. The starting material would be a halogenated derivative of this compound, which may require N-protection for optimal results.[7][9]
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of a halogenated this compound. An N-protected benzimidazole is often used to improve solubility and prevent catalyst inhibition.[7]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures used for similar benzimidazole derivatives.[7][10]
Materials:
-
N-Protected-6-bromo-2,5-dimethyl-1H-benzimidazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, dichloromethane, methanol
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add N-protected-6-bromo-2,5-dimethyl-1H-benzimidazole (1.0 equiv), the corresponding boronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired coupled product.
-
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is based on microwave-enhanced conditions that can significantly reduce reaction times.[8][11]
Materials:
-
N-Protected-6-iodo-2,5-dimethyl-1H-benzimidazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.6 equiv)
-
Palladium(II) chloride [PdCl₂] (0.05 equiv)
-
SPhos (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Microwave synthesis vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine N-protected-6-iodo-2,5-dimethyl-1H-benzimidazole (1.0 equiv), the boronic acid (1.6 equiv), PdCl₂ (0.05 equiv), SPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at 120 °C for 30-45 minutes.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Cytotoxicity of 2,5-Dimethyl-1H-benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] The 2,5-disubstituted benzimidazole scaffold, in particular, has been a focus of research for the development of novel cytotoxic agents.[3][4] These compounds can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6]
These application notes provide an overview of standard in vitro assays to evaluate the cytotoxic effects of 2,5-Dimethyl-1H-benzimidazole derivatives. Detailed protocols for common cytotoxicity assays, data presentation of representative compounds, and visualization of a key signaling pathway are included to guide researchers in the preliminary assessment of these potential therapeutic agents.
Data Presentation: Cytotoxic Activity of Benzimidazole Derivatives
The cytotoxic potential of various benzimidazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several 2,5-disubstituted benzimidazole derivatives against various human cancer cell lines, providing a comparative view of their potency.
Table 1: Cytotoxic Activity of 2,5-Disubstituted Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 | [5] |
| DU-145 (Prostate) | 10.2 ± 1.4 | [5] | |
| H69AR (Lung) | 49.9 ± 0.22 | [5] | |
| se-182 | A549 (Lung) | 15.80 | [7] |
| HepG2 (Liver) | 15.58 | [7] | |
| Compound 6j | A549 (Lung) | 7.58 ± 0.08 | [8] |
| MCF-7 (Breast) | 4.20 ± 0.45 | [8] | |
| Compound 6k | A549 (Lung) | 3.22 | [8] |
| MCF-7 (Breast) | 2.55 | [8] | |
| Compound 6l | A549 (Lung) | 10.63 ± 0.39 | [8] |
| MCF-7 (Breast) | 3.61 ± 0.27 | [8] |
Table 2: Cytotoxic Activity of 1,2,5-Trisubstituted Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TJ08 | Jurkat | 1.88 ± 0.51 | [4] |
| K-562 | 1.89 ± 0.55 | [4] | |
| MOLT-4 | 2.05 ± 0.72 | [4] | |
| HeLa | 2.11 ± 0.62 | [4] | |
| HCT116 | 3.04 ± 0.8 | [4] | |
| MIA PaCa-2 | 3.82 ± 0.25 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[7] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[11][12]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution or substrate mix, assay buffer, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well. If the cells are adherent, you can directly transfer the supernatant to a new 96-well plate. For suspension cells, centrifuge the plate to pellet the cells before collecting the supernatant.
-
LDH Reaction: Add the LDH reaction solution or a mixture of substrate mix and assay buffer to each well containing the supernatant, following the manufacturer's instructions.[11]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[11][13]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically 490-520 nm).[12][13]
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis buffer to achieve maximum LDH release) and negative controls (untreated cells).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualization of Experimental Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow for cytotoxicity screening and a simplified apoptosis signaling pathway that can be induced by benzimidazole derivatives.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Caption: Simplified signaling pathways of apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. caymanchem.com [caymanchem.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Electrochemical Studies of Benzimidazole Derivatives for Corrosion Inhibition: Application Notes and Protocols
Application Notes
Benzimidazole and its derivatives are a prominent class of organic compounds extensively investigated for their potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[2][3][4] The efficacy of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The inhibitive action is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure, which facilitate strong adsorption onto the metal surface.[2][5]
The application of 2,5-Dimethyl-1H-benzimidazole as a corrosion inhibitor is promising due to its structural similarity to other effective benzimidazole-based inhibitors. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for evaluating the performance and understanding the inhibition mechanism of these compounds. These techniques provide quantitative data on inhibition efficiency, corrosion rates, and the nature of the inhibitor's interaction with the metal surface.
Key Performance Indicators:
-
Inhibition Efficiency (η%): A measure of how effectively an inhibitor reduces the corrosion rate.
-
Corrosion Potential (Ecorr): The potential at which the rate of oxidation equals the rate of reduction. A significant shift in Ecorr in the presence of an inhibitor can indicate whether it is an anodic, cathodic, or mixed-type inhibitor.
-
Corrosion Current Density (Icorr): Proportional to the corrosion rate. A lower Icorr value indicates better corrosion protection.
-
Charge Transfer Resistance (Rct): Represents the resistance to the electrochemical corrosion reactions at the metal-solution interface. A higher Rct value signifies greater inhibition.
-
Double Layer Capacitance (Cdl): Related to the adsorption of the inhibitor on the metal surface. A decrease in Cdl is often associated with the displacement of water molecules by the inhibitor molecules, leading to a thicker protective layer.
Data Presentation
The following tables summarize the quantitative data for the corrosion inhibition of mild steel in 1M HCl by the representative benzimidazole derivative, 1-Benzyl-2-phenyl-1H-benzimidazole (BI), at various concentrations.
Table 1: Potentiodynamic Polarization Data for BI
| Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (η%) |
| Blank (1M HCl) | -470 | 850 | - |
| 1 x 10⁻⁶ | -480 | 250 | 70.6 |
| 5 x 10⁻⁶ | -485 | 180 | 78.8 |
| 1 x 10⁻⁵ | -490 | 120 | 85.9 |
| 5 x 10⁻⁵ | -495 | 80 | 90.6 |
| 1 x 10⁻⁴ | -500 | 50 | 94.1 |
Data extracted from Benabid et al. (2024).[1]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for BI
| Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (η%) |
| Blank (1M HCl) | 60 | 120 | - |
| 1 x 10⁻⁶ | 210 | 80 | 71.4 |
| 5 x 10⁻⁶ | 350 | 65 | 82.9 |
| 1 x 10⁻⁵ | 580 | 50 | 89.7 |
| 5 x 10⁻⁵ | 850 | 40 | 92.9 |
| 1 x 10⁻⁴ | 1200 | 30 | 95.0 |
Data extracted from Benabid et al. (2024).[1]
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments used to evaluate corrosion inhibitors.
Protocol 1: Potentiodynamic Polarization Measurements
Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and inhibition efficiency (η%) of the inhibitor.
Materials:
-
Working Electrode: Mild steel coupon
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrolyte: 1M HCl solution (blank)
-
Inhibitor Solutions: 1M HCl with varying concentrations of the benzimidazole derivative
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Mechanically polish the mild steel coupon with a series of emery papers of decreasing grit size, rinse with deionized water and acetone, and dry.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the electrolyte solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of 30-60 minutes, or until a steady state is achieved.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Determine the Ecorr and Icorr from the Tafel plot by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate Inhibition Efficiency: η% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrochemical processes at the metal-solution interface and to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Materials:
-
Same as for Potentiodynamic Polarization.
Procedure:
-
Electrode Preparation and Cell Setup: Follow steps 1 and 2 from Protocol 1.
-
Open Circuit Potential (OCP): Stabilize the system at the OCP as described in Protocol 1.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Model the impedance data using an appropriate equivalent electrical circuit. For a simple corrosion system, a Randles circuit is often used.
-
Extract the values of Rct and Cdl from the fitted data.
-
-
Calculate Inhibition Efficiency: η% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Mandatory Visualization
Caption: Experimental workflow for evaluating corrosion inhibitors.
References
- 1. Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peacta.org [peacta.org]
- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dimethyl-1H-benzimidazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of benzimidazole derivatives, with a focus on structures analogous to those incorporating 2,5-Dimethyl-1H-benzimidazole, as building blocks for advanced materials. Due to a greater abundance of research on analogous polybenzimidazole (PBI) systems, the protocols and data presented here are largely based on these materials, offering a foundational guide for researchers exploring the potential of this compound in similar applications.
Application: High-Temperature Proton Exchange Membranes (PEMs) for Fuel Cells
Benzimidazole-based polymers are renowned for their exceptional thermal and chemical stability, making them prime candidates for proton exchange membranes in high-temperature fuel cells (HT-PEMFCs) operating above 100°C. These membranes facilitate proton transport between the anode and cathode. Doping the polymer matrix with phosphoric acid enhances proton conductivity.
Quantitative Data Summary: Properties of Benzimidazole-Based Polymers
The following tables summarize key performance indicators for various polybenzimidazole-based membranes, providing a benchmark for materials developed using this compound.
Table 1: Thermal and Mechanical Properties of Polybenzimidazole (PBI) Based Polymers
| Polymer Composition | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| PBI-co-PA (70% PBI) | Not specified | ~520 | Data not available | Data not available |
| PBI grafted with Benzimidazole (ADL 13.1) | >450 | Data not available | 16 | Data not available |
| Alicyclic-Aromatic PBI Co-polymer | Data not available | Increased with aromatic content | Data not available | 10.5 |
ADL = Acid Doping Level
Table 2: Proton Conductivity and Fuel Cell Performance of Doped PBI Membranes
| Membrane Type | Doping Agent | Proton Conductivity (S/cm) | Operating Temperature (°C) | Peak Power Density (mW/cm²) |
| PBI grafted with Benzimidazole (5.3% grafting, ADL 13.1) | Phosphoric Acid | 0.15 | 180 | 378 |
| ABPBI-TFA | Phosphoric Acid | 1.6 x 10⁻³ | 150 | 221 (at 0.6V) |
| ABPBI-MSA | Phosphoric Acid | Data not available | 150 | 403 (at 0.6V) |
| Alicyclic-Aromatic PBI Co-polymer | Phosphoric Acid | 0.242 | Not specified | Data not available |
ABPBI = Poly(2,5-benzimidazole)
Experimental Protocols
Synthesis of Poly(2,5-benzimidazole) (ABPBI)
This protocol describes a polycondensation method for synthesizing ABPBI, a polymer analogous to what might be formed from a diamino-dimethyl-benzene precursor.
Materials:
-
3,4-Diaminobenzoic acid (DAB)
-
Polyphosphoric acid (PPA)
-
0.2 M Sodium hydroxide (NaOH) solution
-
Methanol
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add 3,4-diaminobenzoic acid (DAB) to polyphosphoric acid (PPA) under a continuous nitrogen purge. The concentration of the DAB monomer is varied with respect to PPA to obtain polymers of different molecular weights.[1]
-
Heat the mixture to 200°C and maintain this temperature for 12 hours with constant stirring to facilitate the polycondensation reaction.[1]
-
After the reaction is complete, precipitate the synthesized ABPBI polymer by pouring the hot, viscous solution into hot water.
-
Wash the precipitate thoroughly with a 0.2 M NaOH solution to neutralize and remove any residual PPA.[1]
-
Purify the polymer by washing with methanol.[1]
-
Dry the purified ABPBI polymer in a vacuum oven.
Fabrication of ABPBI Proton Exchange Membranes
This protocol details the casting of ABPBI membranes for use in fuel cells.
Materials:
-
Synthesized ABPBI polymer
-
Trifluoroacetic acid (TFA) or Methane sulfonic acid (MSA)
-
Glass petri dish
Procedure:
-
Dissolve the dried ABPBI polymer in a suitable solvent like trifluoroacetic acid (TFA) or methane sulfonic acid (MSA) to form a viscous solution (e.g., 3 wt%).[1]
-
Stir the solution at room temperature until the polymer is completely dissolved and a homogeneous solution is obtained.
-
Cast the polymer solution onto a clean, flat glass petri dish.
-
Allow the cast solution to stand at room temperature until a tacky film is formed.
-
Gradually heat the cast film in a ventilated oven to 70°C to slowly evaporate the solvent.[1] For MSA, a stepwise heating process up to 200°C is recommended.
-
Maintain the final temperature overnight to ensure complete removal of any residual solvent.[1]
-
To peel the membrane from the glass plate, cool the assembly to 100°C and add hot water.
-
Dry the resulting freestanding membrane in a vacuum oven at 110°C for 24 hours.
Phosphoric Acid Doping of ABPBI Membranes
This protocol describes the process of doping the prepared membranes with phosphoric acid to enhance their proton conductivity.
Materials:
-
Dry ABPBI membrane
-
Phosphoric acid (H₃PO₄) solution (concentration may vary)
Procedure:
-
Immerse the dry ABPBI membrane in a phosphoric acid solution of a desired concentration.
-
Allow the membrane to soak for a specified period (e.g., 24-48 hours) at a controlled temperature to ensure uniform doping.
-
After doping, remove the membrane from the acid bath and gently blot the surface with filter paper to remove excess acid.
-
The acid doping level (ADL) can be determined by weighing the membrane before and after doping.
Visualizations
Logical Workflow for PBI-based PEM Fuel Cell Development
The following diagram illustrates the key stages involved in the development of a proton exchange membrane fuel cell using a polybenzimidazole-based material.
Caption: Workflow for PBI-based PEM Fuel Cell Development.
Relationship between Material Properties and Fuel Cell Performance
This diagram illustrates the logical relationship between the intrinsic properties of the PBI membrane and the overall performance of the fuel cell.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyl-1H-benzimidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2,5-Dimethyl-1H-benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Phillips condensation reaction. This involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with acetic acid.[1][2] The reaction is typically heated, often in the presence of an acid catalyst like hydrochloric acid, to drive the dehydration and cyclization process.
Q2: What are the critical factors influencing the yield of the reaction?
A2: Several factors can significantly impact the final yield:
-
Purity of Starting Materials: The starting diamine, 4-methyl-1,2-phenylenediamine, is susceptible to oxidation, which can lead to colored impurities and side reactions.[3][4] Using freshly purified starting materials is crucial.
-
Reaction Temperature and Time: The condensation requires sufficient heat (typically >100 °C) to overcome the activation energy for cyclization.[1] However, excessively high temperatures or prolonged reaction times can lead to the formation of dark, tar-like substances.[3] Reaction progress should be monitored to determine the optimal duration.[3][4]
-
Choice of Catalyst: While the reaction can proceed with acetic acid acting as both a reactant and a solvent, the addition of a stronger acid catalyst (e.g., HCl, p-TsOH) can improve the reaction rate and yield.[5]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the o-phenylenediamine starting material, minimizing impurity formation.[3][4]
Q3: Are there greener or milder synthesis alternatives?
A3: Yes, modern synthetic approaches focus on environmentally benign conditions. These include using heterogeneous catalysts that are easily recoverable, employing solvent-free "neat" reaction conditions, or using visible-light-induced methods with photocatalysts like fluorescein.[3][5][6] For instance, using a reusable MgO@DFNS catalyst in ethanol at room temperature has been shown to be effective for benzimidazole synthesis.[5][7]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, offering potential causes and recommended solutions.
Problem 1: Consistently Low or No Product Yield
| Possible Causes | Recommended Solutions |
| Impure Starting Materials | The purity of 4-methyl-1,2-phenylenediamine is critical. If it appears discolored (pink, brown, or dark), consider recrystallizing it before use.[3][4] Ensure the acetic acid is glacial and free of excess water. |
| Incomplete Reaction | The reaction may require more time or a higher temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3] If the starting material is still present after the expected reaction time, consider increasing the temperature in 10°C increments or extending the reaction duration.[3] |
| Sub-optimal Reaction Temperature | The Phillips condensation typically requires temperatures above 100°C to effectively drive the dehydration and cyclization.[1] Ensure your reaction setup can achieve and maintain the target temperature. |
| Inefficient Catalyst | If using a catalyst, it may be inactive. Use a fresh or different acid catalyst.[3] Options range from mineral acids like HCl to solid acids or Lewis acids.[4][5] |
Problem 2: Formation of a Dark Tar-like Substance
| Possible Causes | Recommended Solutions |
| Oxidation of o-Phenylenediamine | The diamine starting material is sensitive to air oxidation, which forms highly colored polymeric impurities.[3][4] Purge the reaction vessel with an inert gas like nitrogen or argon before heating and maintain a positive pressure throughout the reaction.[3][4] Using freshly purified diamine is also essential. |
| Reaction Temperature is Too High | Excessive heat can cause decomposition and polymerization of reactants or products.[3] Lower the reaction temperature and monitor the reaction progress by TLC to find the optimal balance between reaction rate and stability.[3] |
| Prolonged Reaction Time | Leaving the reaction to proceed for too long, especially at high temperatures, can lead to degradation. Optimize the reaction time by monitoring with TLC and stop the reaction once the starting material is consumed.[3] |
Problem 3: Difficulty in Product Purification
| Possible Causes | Recommended Solutions |
| Presence of Colored Impurities | These are often due to oxidation of the starting material.[4] To remove them, treat a solution of the crude product with activated carbon.[4] Dissolve the crude product in a suitable solvent (e.g., ethanol), add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before crystallization.[8] |
| Similar Polarity of Product and Starting Materials | Unreacted 4-methyl-1,2-phenylenediamine can be difficult to separate from the product due to similar polarities. An acid-base extraction can be effective.[4] Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic benzimidazole product and unreacted diamine will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can then be collected by filtration.[4] |
| Product Fails to Crystallize | This can be due to persistent impurities or using a suboptimal recrystallization solvent. Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate/hexane mixtures) to find one that dissolves the product when hot but poorly when cold.[8] Slow cooling is crucial as it promotes the formation of purer crystals.[8] If the product oils out, try adding a seed crystal or gently scratching the inside of the flask with a glass rod to induce crystallization. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes various catalytic systems and conditions reported for benzimidazole synthesis, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Reference |
| None (refluxing acid) | Acetic Acid | Acetic Acid | Reflux | 2-4 h | High | General Phillips Condensation |
| p-Toluenesulfonic acid (p-TsOH) | Aldehyde | Acetonitrile | RT | 0.5-2 h | ~95% | Based on similar syntheses[9] |
| Ammonium Chloride (NH₄Cl) | Carboxylic Acid | Ethanol | 80-90°C | - | 72-90% | [10] |
| ZnO nanoparticles | Formic Acid | Solvent-free | 70°C | - | 94% | For 5-Methyl-1H-benzimidazole[10][11] |
| MgO@DFNS (10 wt%) | Aldehyde | Ethanol | RT | 4 h | ~95% | [5][7] |
| Gold nanoparticles (Au/TiO₂) | Aldehyde | CHCl₃:MeOH (3:1) | RT | 24 h | 80-98% | [12] |
Experimental Protocols & Visualizations
Protocol: Synthesis via Phillips Condensation
This protocol describes the synthesis of this compound from 4-methyl-1,2-phenylenediamine and glacial acetic acid.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glacial acetic acid
-
4 M Hydrochloric acid (optional, as catalyst)
-
10% Sodium hydroxide solution
-
Activated charcoal
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-methyl-1,2-phenylenediamine (1.0 eq). Add glacial acetic acid (5-10 eq). If using a catalyst, add 4 M HCl (0.5 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 110-120°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent) until the starting diamine spot has been consumed (typically 2-4 hours).
-
Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the acidic mixture into a beaker containing cold water, which may cause the crude product to precipitate.
-
Neutralization: Neutralize the solution by slowly adding 10% aqueous sodium hydroxide until the pH is approximately 7-8. Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude solid by vacuum filtration and wash the filter cake with cold water.
Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 50% aqueous ethanol) to dissolve the solid at reflux temperature.
-
If the solution is highly colored, add a small amount of activated charcoal and continue to heat at reflux for 10-15 minutes.
-
Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Diagrams
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting low yield in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Visible-light-induced condensation cyclization to synthesize benzimidazoles using fluorescein as a photocatalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2,5-Dimethyl-1H-benzimidazole
Welcome to the technical support center for the purification of crude 2,5-Dimethyl-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4,5-dimethyl-1,2-phenylenediamine and acetic acid (or its derivatives), as well as side-products from the condensation reaction. Dark-colored impurities may also be present due to oxidation of the diamine starting material or the benzimidazole product.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities with different solubility profiles and is generally more economical for larger scales.[1] Column chromatography is preferred for achieving very high purity, especially on a smaller scale, and is effective for separating complex mixtures or impurities with similar solubilities to the product.[1]
Q3: My purified this compound is still colored. How can I decolorize it?
A3: A common method for decolorizing benzimidazole derivatives is to use activated charcoal during recrystallization.[1] Adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[1] However, use it sparingly as excessive amounts can also adsorb the desired product, leading to a lower yield.[1]
Q4: I am observing "oiling out" during the recrystallization of my compound. What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of crystals, can occur if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try adding more hot solvent to decrease the concentration or use a solvent with a lower boiling point. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization.
Q5: What are the key parameters to consider when developing a column chromatography method for this compound?
A5: The most critical parameters are the choice of stationary phase (silica gel is common) and the mobile phase (eluent).[1] The polarity of the eluent is crucial for good separation. It is often determined empirically using thin-layer chromatography (TLC) to find a solvent system that provides a good separation between the desired compound and its impurities. A good starting point for benzimidazoles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Pure Product | - The chosen solvent is too good at dissolving the compound even at low temperatures.- Too much solvent was used during dissolution.- The crystals were not washed with ice-cold solvent. | - Test different solvents or solvent mixtures.- Use the minimum amount of hot solvent required for complete dissolution.- Ensure the washing solvent is chilled to minimize dissolution of the product. |
| No Crystal Formation Upon Cooling | - The solution is not saturated.- The compound is very soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath or refrigerator for a longer period.- Try adding a seed crystal of the pure compound.- Scratch the inner surface of the flask with a glass rod. |
| Purity Does Not Improve Significantly | - The impurities have very similar solubility to the product in the chosen solvent.- The cooling process was too rapid, trapping impurities. | - Select a different recrystallization solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider using column chromatography for better separation.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compounds | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with crude material. | - Optimize the eluent system using TLC to achieve a good separation of spots.- Repack the column carefully to ensure a uniform stationary phase.- Use a larger column or reduce the amount of sample loaded. |
| Streaking of Compound on the Column/TLC | - The sample is not fully dissolved in the eluent.- The compound is acidic or basic and is interacting strongly with the silica gel. | - Ensure the sample is completely dissolved before loading.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). |
| Cracking of the Silica Gel Bed | - The column has run dry.- A significant change in solvent polarity during gradient elution. | - Always keep the silica gel bed covered with the eluent.- When running a gradient, ensure the change in solvent polarity is gradual. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of crude this compound.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound well when hot but poorly when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
3. Decolorization (Optional):
-
If the solution is highly colored, add a small amount (1-5% by weight of the crude product) of activated charcoal to the hot solution.[1]
-
Swirl the mixture for a few minutes.
4. Hot Filtration:
-
If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for achieving high purity of this compound.
1. Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is commonly used.[2]
-
Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient elution is planned.
-
Collect fractions in test tubes or flasks.
5. Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Technique | Typical Yield | Achievable Purity | Key Parameters |
| Recrystallization | Variable, generally >70% | Good to High (>98%) | Solvent choice, cooling rate |
| Column Chromatography | Variable, typically 50-90% | Very High (>99%) | Stationary phase, eluent composition |
| Acid-Base Extraction | >90% (for pre-purification) | Moderate (removes acidic/basic impurities) | pH of aqueous solutions |
Visualizations
Caption: General purification workflows for crude this compound.
Caption: Decision-making flowchart for selecting a purification technique.
References
Technical Support Center: Overcoming Solubility Challenges of 2,5-Dimethyl-1H-benzimidazole in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,5-Dimethyl-1H-benzimidazole in aqueous media. The following information is designed to offer practical solutions and detailed experimental protocols to address these common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: When facing solubility issues with this compound, it is recommended to start with the simplest approaches. Initially, ensure that you are using a high-quality, anhydrous solvent, such as dimethyl sulfoxide (DMSO), to prepare your concentrated stock solution. Subsequently, optimize your dilution method to prevent "solvent shock," which can cause the compound to precipitate. This can be achieved through a stepwise dilution or the use of an intermediate solvent. It is also crucial to investigate the pH-solubility profile of the compound, as adjusting the pH of your assay buffer can be a viable solution.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of many benzimidazole derivatives is pH-dependent. Benzimidazoles are weak bases and can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form of the compound. Therefore, decreasing the pH of the aqueous medium can significantly enhance the solubility of this compound. It is advisable to experimentally determine the pKa of your compound to identify the optimal pH range for solubilization.
Q3: What are co-solvents and how can they improve the solubility of my compound?
A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds. For benzimidazole derivatives, common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). These solvents can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for the dissolution of non-polar compounds. However, it is important to use the lowest effective concentration of a co-solvent, as they can be toxic to cells or interfere with biological assays at higher concentrations.
Q4: Can cyclodextrins be used to enhance the solubility of this compound?
A4: Yes, cyclodextrins are effective in increasing the aqueous solubility of poorly soluble compounds like benzimidazoles. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic benzimidazole molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has a much higher aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent β-cyclodextrin.
Q5: Are there potential downsides to using these solubilization techniques?
A5: Yes, it is crucial to consider the potential impact of any solubilizing agent on your experimental system.
-
Co-solvents (e.g., DMSO, ethanol): Can exhibit cytotoxicity and may interfere with enzyme activity or other biological interactions at higher concentrations. Always include a vehicle control in your experiments to account for these effects.
-
pH adjustment: Altering the pH can change the ionization state of your compound, which may affect its biological activity. It can also impact the stability and function of proteins or cells in your assay.
-
Cyclodextrins and Surfactants: These can sometimes interact with cellular membranes or proteins, leading to off-target effects. It is important to test a range of concentrations and include appropriate controls to assess any potential interference.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous buffer. | Solvent Shock: Rapid change in solvent polarity when adding a concentrated organic stock solution to an aqueous medium. | 1. Stepwise Dilution: Perform a series of dilutions with an intermediate solvent that is miscible with both the stock solvent and the final aqueous buffer. 2. Slow Addition: Add the stock solution dropwise to the vigorously stirring aqueous buffer. |
| Low solubility even with a co-solvent. | Insufficient Co-solvent Concentration: The percentage of the co-solvent may not be high enough to achieve the desired solubility. Compound's Intrinsic Insolubility: The compound may be highly insoluble even in co-solvent mixtures. | 1. Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent, keeping in mind its potential for cytotoxicity or assay interference. 2. Explore Alternative Co-solvents: Test other water-miscible organic solvents. 3. Combine Methods: Consider combining the use of a co-solvent with pH adjustment or cyclodextrin complexation. |
| Inconsistent solubility results between experiments. | Equilibration Time: Insufficient time for the compound to reach its equilibrium solubility. Temperature Fluctuations: Solubility is often temperature-dependent. | 1. Increase Equilibration Time: Allow the solution to shake or stir for a longer period (e.g., 24-48 hours). 2. Control Temperature: Perform solubility experiments in a temperature-controlled environment. |
Data Presentation
Estimated Aqueous Solubility of this compound
The following table provides illustrative aqueous solubility data for this compound under different conditions. Note: These are estimated values and should be experimentally verified.
| Condition | Estimated Solubility (μg/mL) |
| Water (pH 7.4) | < 1 |
| Phosphate Buffer (pH 5.0) | 10 - 50 |
| Phosphate Buffer (pH 2.0) | > 100 |
Effect of Co-solvents on the Solubility of this compound (at pH 7.4)
This table presents illustrative data on the impact of common co-solvents on the solubility of this compound.
| Co-solvent System | Estimated Solubility (μg/mL) |
| 5% DMSO in Water | 5 - 20 |
| 10% DMSO in Water | 20 - 100 |
| 5% Ethanol in Water | 2 - 10 |
| 10% Ethanol in Water | 10 - 50 |
Enhancement of this compound Solubility with Cyclodextrins (at pH 7.4)
This table provides illustrative data on the effect of cyclodextrins on the solubility of this compound.
| Cyclodextrin | Concentration (mM) | Estimated Solubility (μg/mL) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 | 50 - 200 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 200 - 500 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol outlines the standard "shake-flask" method to determine the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected aqueous buffers (e.g., phosphate-buffered saline at various pH values)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and UV detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected aqueous buffer.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid material at the bottom of the vials.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol, based on the method by Higuchi and Connors, is used to determine the effect of a cyclodextrin on the solubility of a compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC with a suitable column and UV detector
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in the chosen buffer.
-
Add an excess amount of this compound to separate vials containing each of the HP-β-CD solutions.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-72 hours to reach equilibrium solubility.
-
After equilibration, filter each solution through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved this compound in each filtrate using a validated HPLC method.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for enhancing the aqueous solubility of this compound.
Logical Relationship of Solubility Enhancement Techniques
Caption: Interrelationship of different strategies for improving the solubility of poorly soluble compounds.
Optimization of reaction conditions for derivatization of 2,5-Dimethyl-1H-benzimidazole
Welcome to the Technical Support Center for the derivatization of 2,5-Dimethyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for the this compound core?
A1: The most common derivatization strategies involve reactions at the N-1 position of the imidazole ring and palladium-catalyzed cross-coupling reactions at potential halogenated positions on the benzene ring. Key methods include:
-
N-Alkylation: Introduction of an alkyl group at the N-1 position using an alkyl halide and a base.[1]
-
N-Acylation: Introduction of an acyl group at the N-1 position using an acyl chloride or anhydride.[2]
-
Suzuki-Miyaura Cross-Coupling: Formation of a C-C bond, typically by coupling a halogenated benzimidazole with a boronic acid in the presence of a palladium catalyst.[3][4]
-
Buchwald-Hartwig Amination: Formation of a C-N bond by coupling a halogenated benzimidazole with an amine, also catalyzed by palladium.[3]
Q2: My N-alkylation reaction of this compound is resulting in very low yields. What are the first parameters I should investigate?
A2: Low yields in N-alkylation reactions are a frequent issue. The primary factors to investigate are the base and solvent system, the reactivity of your alkylating agent, and the reaction temperature.
-
Base and Solvent: Incomplete deprotonation of the benzimidazole nitrogen is a common cause of low yield. For less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is recommended to ensure full deprotonation. For more reactive agents, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile or DMF are often sufficient.[1]
-
Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide equivalent.
-
Temperature: While heating can increase the reaction rate, excessively high temperatures, especially with solvents like DMF, can lead to decomposition and side product formation.[5] It is best to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction by TLC or LC-MS.
Q3: I am attempting a Suzuki-Miyaura coupling on a bromo-substituted this compound, but the reaction is not proceeding. What should I troubleshoot?
A3: Failure in Suzuki-Miyaura coupling reactions often points to issues with the catalytic system or the reaction conditions.
-
Catalyst and Ligand: Benzimidazoles can act as ligands themselves and potentially inhibit the palladium catalyst. Therefore, the choice of an appropriate ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with nitrogen-containing heterocycles.[3][4] Ensure your palladium source (e.g., Pd(OAc)₂) and ligand are not degraded.
-
Base: The base is crucial for the transmetalation step. Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The base must be anhydrous if the reaction is run under anhydrous conditions.
-
Degassing: These reactions are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon) throughout.[4]
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Reaction in N-Alkylation
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH) or a more effective weaker base (e.g., Cs₂CO₃). Ensure the base is fresh and anhydrous if required.[1] |
| Low Reactivity of Alkylating Agent | Switch to a more reactive halide (I > Br > Cl). Consider activating the substrate if possible. |
| Inappropriate Solvent | Use a polar aprotic solvent like anhydrous DMF, acetonitrile, or DMSO to ensure solubility of reactants.[1] |
| Reaction Temperature Too Low | Gradually increase the temperature and monitor reaction progress by TLC/LC-MS. Avoid excessively high temperatures. |
| Impure Starting Materials | Ensure the this compound is pure and dry. Water impurities can quench the deprotonated intermediate. |
Problem 2: Side Product Formation (e.g., N,N'-dialkylation)
| Potential Cause | Troubleshooting Steps |
| Excess Alkylating Agent | Use a controlled stoichiometric amount of the alkylating agent (typically 1.0 to 1.2 equivalents).[6] |
| High Reactivity | Add the alkylating agent slowly or dropwise to the reaction mixture to avoid localized high concentrations.[6] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction to the dialkylated product. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize optimized conditions for key derivatization reactions applicable to the benzimidazole scaffold.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions [3] Reaction: Coupling of N-protected-5-bromo-2-nitrophenyl-benzimidazole with 4-(methylsulfonyl)aniline.
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 25 |
| 2 | Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Dioxane | 35 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 81 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 75 |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions [7] Reaction: Coupling of an aryl halide with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Method | Yield (%) |
| 1 | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF/H₂O | Microwave | < 5 |
| 2 | Pd(OAc)₂ (1) | Benzimidazolium Salt (2) | K₂CO₃ | DMF/H₂O | Conventional Heat | 78 |
| 3 | Pd(OAc)₂ (1) | Benzimidazolium Salt (2) | K₂CO₃ | DMF/H₂O | Microwave | 95 |
| 4 | None | Benzimidazolium Salt (2) | K₂CO₃ | DMF/H₂O | Microwave | 0 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 equiv) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the starting material is consumed (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Isolation: Collect the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1][6]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol assumes a starting material of N-protected-bromo-2,5-Dimethyl-1H-benzimidazole.
-
Reaction Setup: In a Schlenk tube, combine the bromo-benzimidazole derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add Catalyst System: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add Solvent: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas (Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[4]
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: A general experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of 2,5-Dimethyl-1H-benzimidazole
Welcome to the Technical Support Center for the synthesis of 2,5-Dimethyl-1H-benzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during this synthesis, ensuring high yield and purity of your target molecule. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is most commonly achieved via the Phillips condensation of 4-methyl-1,2-phenylenediamine and acetic acid.
Issue 1: Low Yield of the Desired Product
Q1: My reaction has a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in the Phillips condensation are often traced back to three primary factors: incomplete reaction, suboptimal reaction conditions, or the formation of stable, non-cyclizing side products.
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Causality: The core of this synthesis is a two-step process: initial acylation of one amino group of the 4-methyl-1,2-phenylenediamine to form N-(2-amino-4-methylphenyl)acetamide, followed by an acid-catalyzed intramolecular cyclization with the loss of water. If the cyclization step is inefficient, the reaction will stall at the intermediate stage.
-
Troubleshooting Steps & Solutions:
-
Ensure Sufficient Acid Catalyst: The cyclization step is acid-catalyzed. Insufficient acid can lead to a sluggish or incomplete reaction. Typically, the reaction is run in an excess of a strong acid like 4N HCl, which also serves as the solvent. If using glacial acetic acid as both reactant and solvent, the addition of a stronger acid catalyst may be beneficial.
-
Optimize Reaction Temperature and Time: The condensation requires heat to drive the dehydration and cyclization. A common protocol involves refluxing in 4N HCl. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to degradation and the formation of colored impurities. Monitor your reaction by TLC to determine the optimal reaction time.
-
Water Removal: The final cyclization step involves the elimination of a water molecule. While the reaction is often run in aqueous acid, ensuring the temperature is at or above the boiling point of the mixture is crucial for driving the equilibrium towards the product. In non-aqueous conditions, the use of a Dean-Stark trap could be considered, though this is less common for the Phillips condensation.
-
Issue 2: Presence of a Persistent, More Polar Impurity
Q2: My crude product shows a significant spot on the TLC plate that is more polar than the desired this compound. What is this impurity and how can I prevent its formation?
A2: This more polar impurity is almost certainly the uncyclized intermediate, N-(2-amino-4-methylphenyl)acetamide. Its presence indicates an incomplete cyclization reaction.
-
Mechanism of Formation: The reaction proceeds via the formation of this amide intermediate. If the reaction conditions are not vigorous enough (insufficient heat, time, or acid concentration), this intermediate will not fully convert to the final benzimidazole product.
Figure 1. Formation of the polar intermediate. -
Prevention Strategies:
-
Increase Reaction Time/Temperature: The most straightforward solution is to prolong the reflux time or slightly increase the reaction temperature to ensure the complete conversion of the intermediate. Monitor the disappearance of the intermediate's spot on the TLC plate.
-
Ensure Stoichiometry of Acid: As the cyclization is acid-catalyzed, ensure a sufficient molar excess of the acid is present to drive the reaction to completion.
-
Issue 3: Presence of a Less Polar Impurity
Q3: I've isolated my product, but it's contaminated with a less polar byproduct. What could this be?
A3: A common, less polar side product is N,N'-diacetyl-4-methyl-1,2-phenylenediamine. This results from the acylation of both amino groups of the starting material.
-
Mechanism of Formation: If the reaction conditions are too forcing, or if a dehydrating agent like acetic anhydride is used instead of acetic acid, both amino groups can be acylated. This di-acylated compound cannot undergo the necessary intramolecular cyclization to form the benzimidazole ring.
Figure 2. Formation of the di-acetylated side product. -
Prevention Strategies:
-
Control Stoichiometry: Use a moderate excess of acetic acid, but avoid a large excess, especially under harsh conditions.
-
Avoid Anhydrous Conditions (if using strong dehydrating agents): When using reagents like acetic anhydride, the formation of the di-acetylated product is more likely. The classic Phillips condensation using aqueous HCl and acetic acid is generally effective at preventing this side reaction.
-
Issue 4: Product Discoloration (Pink, Brown, or Black Crude Product)
Q4: My crude product is highly colored. What causes this and how can I obtain a colorless product?
A4: Discoloration is typically due to the oxidation of the starting diamine or the product itself. Aromatic amines are susceptible to air oxidation, which can be accelerated by heat and light, leading to the formation of highly colored polymeric impurities.
-
Troubleshooting & Purification:
-
Use High-Purity Starting Materials: Ensure your 4-methyl-1,2-phenylenediamine is of high purity and has not been stored for extended periods exposed to air.
-
Inert Atmosphere: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Charcoal Treatment: During the workup and purification, a decolorizing carbon (activated charcoal) treatment is highly effective. Add a small amount of charcoal to a solution of the crude product in a suitable solvent (e.g., hot ethanol), heat briefly, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.
-
Recrystallization: This is the most effective method for removing both colored and other soluble impurities. A common and effective solvent system for this compound is an ethanol/water mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude this compound?
A1: A combination of an acid-base workup followed by recrystallization is generally the most effective method.
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated by a strong acid to form a water-soluble salt. This allows for the separation from non-basic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with aqueous HCl. The protonated benzimidazole will move to the aqueous layer.
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Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like NaOH or NH4OH to precipitate the pure benzimidazole.
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Filter, wash with water, and dry the purified product.
-
-
Recrystallization: Dissolve the product from the acid-base extraction in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly. This method is excellent for obtaining highly pure, crystalline material.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase of ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v). The starting diamine will be at the baseline, the product will have a moderate Rf, and the di-acetylated byproduct will have a higher Rf. The mono-acetylated intermediate will have a lower Rf than the product. The reaction is complete when the spot for the starting material (or the mono-acetylated intermediate) is no longer visible.
Q3: Can I use acetic anhydride instead of acetic acid?
A3: While possible, it is not recommended for a standard Phillips condensation. Acetic anhydride is a much stronger acylating agent and can easily lead to the formation of the undesired N,N'-diacetyl byproduct, which cannot cyclize. If you must use acetic anhydride, careful control of stoichiometry and reaction temperature is critical.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is a standard Phillips condensation method optimized for high yield and purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.0 eq).
-
Reagent Addition: Add 4N hydrochloric acid (approximately 5-10 mL per gram of diamine) and glacial acetic acid (1.1-1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice. Slowly neutralize the mixture by adding concentrated ammonium hydroxide until the pH is approximately 8-9. This will precipitate the crude product.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Protocol 2: Purification by Recrystallization
This protocol is designed for the final purification of the crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise with swirling until a persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (e.g., 1:1), and dry under vacuum.
Troubleshooting peak splitting in NMR spectra of 2,5-Dimethyl-1H-benzimidazole
Welcome to the technical support center for the analysis of 2,5-Dimethyl-1H-benzimidazole. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting the 1H NMR spectra of this compound, with a particular focus on addressing issues of unexpected peak splitting.
Troubleshooting Guide: Peak Splitting in 1H NMR Spectra
Unexpected peak splitting in the 1H NMR spectrum of this compound can arise from several factors beyond simple spin-spin coupling. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: Why am I seeing more complex splitting than expected for the aromatic protons in my 1H NMR spectrum of this compound?
Answer: The aromatic region of this compound is expected to show three distinct signals. However, the observed splitting can be more complex than simple doublets or singlets due to a combination of factors. Follow these steps to troubleshoot the issue:
Step 1: Verify the Expected Splitting Pattern
First, let's establish the theoretical splitting pattern. In this compound, the protons on the benzene ring (H-4, H-6, and H-7) are in different chemical environments and will couple with each other.
-
H-4: This proton is ortho to the C-5 methyl group and meta to H-6. It is expected to be a singlet or a narrowly split doublet due to a small meta-coupling to H-6.
-
H-6: This proton is ortho to H-7 and meta to H-4. It should appear as a doublet of doublets due to coupling with both H-7 (ortho-coupling, larger J value) and H-4 (meta-coupling, smaller J value).
-
H-7: This proton is ortho to H-6. It is expected to be a doublet due to ortho-coupling with H-6.
The methyl groups at C-2 and C-5 should each appear as a singlet, as there are no adjacent protons to couple with. The N-H proton typically appears as a broad singlet and its chemical shift is highly dependent on solvent and concentration.[1]
Step 2: Consider Tautomerism
Benzimidazoles can exist in two tautomeric forms. For this compound, the proton on the nitrogen can be on either N-1 or N-3. If the rate of exchange between these two tautomers is slow on the NMR timescale, you may observe two distinct sets of peaks for each proton, effectively "splitting" the expected signals.[2][3][4]
-
Troubleshooting Action:
-
Increase the Temperature: Acquiring the spectrum at a higher temperature can increase the rate of tautomeric exchange, potentially causing the two sets of signals to coalesce into a single, averaged set of peaks.[3]
-
Change the Solvent: Polar, hydrogen-bond accepting solvents like DMSO-d6 can slow down the proton exchange compared to less polar solvents like CDCl3.[2][5] If you are using a non-polar solvent, consider re-running the spectrum in DMSO-d6 to see if the splitting pattern changes.
-
Step 3: Evaluate for Second-Order Effects
Second-order effects occur when the chemical shift difference (in Hz) between two coupled protons is not much larger than the coupling constant (J) between them.[1] This is common in aromatic systems where protons may have similar chemical shifts. These effects can lead to complex and non-intuitive splitting patterns, including the "roofing" effect where the inner peaks of a multiplet are more intense than the outer peaks.
-
Troubleshooting Action:
-
Increase the Spectrometer Field Strength: If available, running the sample on a higher field NMR instrument (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same. This can simplify the spectrum to a more first-order appearance.
-
Step 4: Assess for Magnetic Inequivalence
Protons that are chemically equivalent by symmetry may not be magnetically equivalent. This occurs when they have different coupling constants to a common coupling partner. While less likely to be the primary cause of major splitting issues in this specific molecule's aromatic system, it can contribute to the complexity of the observed multiplets.
-
Troubleshooting Action:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, aiding in the deconvolution of complex multiplets.
-
Step 5: Check for Impurities
The presence of impurities, including residual solvents or starting materials, can introduce extra peaks that may be mistaken for splitting.
-
Troubleshooting Action:
-
Verify Purity: Use other analytical techniques like LC-MS or chromatography to confirm the purity of your sample.
-
Check Solvent Peaks: Be aware of the typical chemical shifts of common laboratory solvents.
-
Summary of Troubleshooting Actions
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Tautomerism (Slow Exchange) | Increase temperature of NMR experiment. | Coalescence of doubled peaks into a single set of averaged signals. |
| Change to a more polar or protic solvent (e.g., DMSO-d6). | Alteration of the exchange rate and potential simplification or further separation of tautomer signals. | |
| Second-Order Effects | Use a higher field NMR spectrometer. | Increased separation of coupled protons, leading to a first-order and more easily interpretable splitting pattern. |
| Magnetic Inequivalence | Perform 2D NMR (e.g., COSY). | Elucidation of coupling networks, which can help in assigning complex multiplets. |
| Presence of Impurities | Check sample purity (e.g., with LC-MS). | Identification and exclusion of signals arising from contaminants. |
Frequently Asked Questions (FAQs)
Q1: Why does the N-H proton of this compound sometimes appear as a very broad peak or not at all?
A1: The broadness of the N-H proton signal is due to several factors, including quadrupole broadening from the adjacent nitrogen atom and chemical exchange with other protons (like residual water) in the sample or with other benzimidazole molecules.[1] In some cases, this exchange can be so rapid that the peak becomes too broad to be distinguished from the baseline. To confirm the presence of an N-H proton, you can add a drop of D2O to your NMR tube and re-acquire the spectrum; the N-H peak should disappear due to proton-deuterium exchange.[6]
Q2: I see unexpected splitting in the methyl signals. What could be the cause?
A2: The methyl groups at the C-2 and C-5 positions are not expected to show splitting from proton-proton coupling. If you observe splitting in these signals, it could be due to the presence of two slowly exchanging tautomers, leading to two distinct chemical environments for each methyl group. Another possibility is the presence of a closely related impurity.
Q3: How does the choice of NMR solvent affect the spectrum of this compound?
A3: The solvent can have a significant impact on the spectrum.[2][3][4]
-
Chemical Shifts: The chemical shifts of all protons, particularly the N-H proton, can change depending on the solvent's polarity and its ability to form hydrogen bonds.
-
Tautomeric Equilibrium: As mentioned, solvents like DMSO-d6 can slow down the rate of tautomeric exchange compared to CDCl3, potentially leading to the observation of separate signals for the two tautomers.[2][5]
Q4: My aromatic signals are overlapping and difficult to interpret. What can I do?
A4: Overlapping aromatic signals are a common issue.
-
Change Solvent: Sometimes, changing the NMR solvent can alter the chemical shifts of the aromatic protons enough to resolve the overlap.[6]
-
Higher Field NMR: Using a higher field spectrometer will provide better signal dispersion.
-
2D NMR: COSY and other 2D NMR techniques are powerful tools for deciphering which protons are coupled, even when their signals overlap in the 1D spectrum.
Experimental Protocols
Standard 1H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if desired.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For 1H NMR, a relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire the free induction decay (FID) data. The number of scans will depend on the sample concentration; for a sample of this concentration, 16 to 64 scans are usually adequate.
-
Process the FID data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Visualizations
Troubleshooting Workflow for Peak Splitting
Caption: A flowchart illustrating the troubleshooting workflow for unexpected peak splitting.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of 2,5-Dimethyl-1H-benzimidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,5-Dimethyl-1H-benzimidazole derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound derivatives to ensure long-term stability?
A1: To ensure long-term stability, this compound derivatives should be stored in a cool, dark, and dry place.[1] Benzimidazoles are often sensitive to light and moisture, which can lead to degradation.[1] For extended storage, temperatures of 4°C or -20°C are recommended.[1][2] Storing the compound in light-resistant containers, such as amber vials, is also crucial to prevent photodegradation.[3]
Q2: What are the primary degradation pathways for this compound derivatives?
A2: The most common degradation pathways for benzimidazole derivatives are hydrolysis, oxidation, and photodegradation.[1] The imidazole ring can be susceptible to oxidative cleavage.[1] Photodegradation is also a significant pathway, often resulting in the formation of various photoproducts.[1] While specific data for this compound is limited, these pathways are well-documented for analogous benzimidazole compounds.
Q3: How can I enhance the stability of my this compound derivative in solution?
A3: Several strategies can be employed to enhance the stability of these derivatives in solution:
-
pH Control: Formulating the compound in a buffered solution at a pH of maximum stability is critical. A pH-rate profile study is recommended to determine this optimal pH.[3]
-
Inert Atmosphere: To prevent oxidative degradation, it is advisable to handle solutions under an inert atmosphere, such as nitrogen or argon, and use de-gassed solvents.[3]
-
Antioxidants: The addition of antioxidants to the formulation can help mitigate oxidative degradation.[3]
-
Light Protection: Always store solutions in light-resistant containers and minimize exposure to light during experiments.[3]
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Solid-State Formulation: Benzimidazole derivatives have shown greater stability in solid form compared to solutions.[3][4]
Q4: What is a forced degradation study, and why is it important for my research?
A4: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[1][3] This is a critical step in drug development and research to:
-
Understand the degradation pathways.[1]
-
Develop and validate a stability-indicating analytical method that can distinguish the active compound from its degradation products.[3]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the HPLC chromatogram of my stability sample.
-
Possible Causes:
-
Recommended Actions:
Issue 2: Poor mass balance is observed in stability studies (the sum of the parent compound and degradants is not close to 100%).
-
Possible Causes:
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Formation of degradation products that are not detected by the UV detector (non-UV active).[1]
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Formation of volatile degradation products.[3]
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Precipitation of the compound or its degradants out of solution.[1][3]
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Adsorption of the compound to the container surface.[1]
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Inadequate chromatographic separation leading to co-elution.[3]
-
-
Recommended Actions:
-
Analyze samples at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1]
-
Use a mass spectrometer (MS) in conjunction with the UV detector to identify non-chromophoric or volatile products.[3]
-
Visually inspect sample vials for any precipitate.[3]
-
Consider using silanized glass vials or polypropylene tubes to minimize adsorption.[1]
-
Modify the HPLC method (e.g., change mobile phase, gradient, or column) to improve resolution.[3]
-
Issue 3: The compound degrades rapidly in solution during the experiment.
-
Possible Causes:
-
Recommended Actions:
Data Presentation
Table 1: General Conditions for Forced Degradation Studies of Benzimidazole Derivatives
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 - 8 hours | 60°C | Hydrolysis of susceptible functional groups.[1] |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours | 60°C | Hydrolysis of susceptible functional groups.[1] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | N-oxides, ring-opened products.[1] |
| Thermal Degradation | Solid and Solution | 48 hours | 80°C | Various thermal degradants.[1] |
| Photolytic Degradation | ICH Option 1 or 2 | As per guidelines | As per guidelines | Photoproducts, often colored.[1] |
Note: These are general starting conditions and should be optimized to achieve 5-20% degradation of the active substance for effective analysis.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Derivatives
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.[1]
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 80°C for 48 hours.
-
Analyze the samples at different time points.[1]
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
A control sample should be kept in the dark.[1]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of this compound derivatives.
Caption: Troubleshooting logic for poor mass balance in stability studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of 2,5-Dimethyl-1H-benzimidazole
Welcome to the technical support center for optimizing cross-coupling reactions involving 2,5-Dimethyl-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for the functionalization of this compound?
A1: The most prevalent cross-coupling reactions for modifying this compound are Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. These methods are widely utilized to form new carbon-carbon and carbon-nitrogen bonds at various positions on the benzimidazole core.
Q2: Which catalyst systems are generally recommended for the Suzuki-Miyaura coupling of a halogenated this compound?
A2: Palladium-based catalysts are the most common choice for Suzuki-Miyaura couplings. A typical system includes a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or a preformed catalyst, along with a phosphine ligand. The choice of ligand is critical; for electron-rich substrates like this compound, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be particularly effective.[1]
Q3: What are the key considerations when choosing a catalyst for the Buchwald-Hartwig amination of a halogenated this compound?
A3: For the Buchwald-Hartwig amination, palladium catalysts are also standard. The combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered phosphine ligand is crucial for high efficiency.[2][3] Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are often excellent choices for coupling amines with the benzimidazole core.[2][4] The reaction's success is highly dependent on the careful selection of the ligand, base, and solvent.
Q4: Which catalysts are suitable for the Sonogashira coupling of a halogenated this compound?
A4: The Sonogashira coupling typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[5][6] Common palladium catalysts include those with phosphine ligands like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[5][7] The copper(I) co-catalyst, often CuI, is essential for facilitating the reaction. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your cross-coupling reactions with this compound, organized by reaction type.
Suzuki-Miyaura Coupling: Low to No Conversion
If your Suzuki-Miyaura reaction with a halogenated this compound is showing poor performance, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | - Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[8][9] - Use Fresh Catalyst: Verify that the palladium source and ligands are not degraded. The use of well-defined, bench-stable palladium(II) precatalysts can lead to more consistent results.[2] - Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may improve the yield. |
| Slow Oxidative Addition | - Ligand Selection: For an electron-rich substrate like this compound, bulky and electron-donating phosphine ligands can facilitate the oxidative addition step.[2] - Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition. |
| Inefficient Transmetalation | - Base Selection: The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The presence of water can be important for the activity of some inorganic bases.[8] For base-sensitive substrates, weaker bases like potassium fluoride (KF) might be beneficial.[8] - Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[8] |
| Side Reactions | - Homocoupling: The formation of homocoupled products from the boronic acid can be a result of oxidative conditions. Ensure the reaction is performed under a strictly inert atmosphere.[9] - Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid can be a significant side reaction. Using boronic esters, such as pinacol esters, can help to mitigate this issue.[8] |
Experimental Protocols
Below are representative, detailed methodologies for key cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrates.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane/water, 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the halogenated this compound, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Concepts
The following diagrams illustrate key experimental workflows and logical relationships to aid in your experimental design and troubleshooting.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Catalyst selection guide for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Common impurities in 2,5-Dimethyl-1H-benzimidazole and their removal
Welcome to the technical support center for 2,5-Dimethyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common impurities and their removal during the synthesis and purification of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurities in your sample will largely depend on the synthetic route employed. The most common synthesis involves the condensation of 4-methyl-o-phenylenediamine with acetic acid or its derivatives. Based on this, the primary impurities can be categorized as follows:
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Unreacted Starting Materials: The presence of residual 4-methyl-o-phenylenediamine and acetic acid is common, especially if the reaction has not gone to completion.
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Isomeric Impurities: If the starting material, 4-methyl-o-phenylenediamine, is not of high purity, you may have the isomeric impurity, 2,6-dimethyl-1H-benzimidazole, in your final product.
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Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of highly colored, often dark brown or tarry, impurities.[1]
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Polymeric By-products: Under harsh reaction conditions, such as high temperatures, polymerization of the starting materials or the product can occur, leading to intractable tars.
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Degradation Products: Benzimidazoles can be susceptible to photodegradation, which may lead to the formation of dehydrodimers.[2] Under certain conditions, ring-opening can also occur.[2]
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N-Nitroso Impurities: If there is a presence of nitrites in the raw materials, or under acidic conditions at elevated temperatures, there is a potential for the formation of N-nitroso impurities, as the benzimidazole ring contains a secondary amine.[3]
Q2: My crude this compound is highly colored (dark brown to black). What causes this and how can I fix it?
A2: A dark coloration in your crude product is a common issue and is typically due to the presence of oxidized species of the o-phenylenediamine starting material or the benzimidazole product itself.[1] These colored impurities are often present in small amounts but can significantly impact the appearance of your product.
Troubleshooting Steps:
-
Charcoal Treatment: The most effective method for removing colored impurities is treatment with activated charcoal.[1][4] During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal (typically 1-5% by weight of your crude product) to the solution.[1] The solution is then refluxed for a short period (5-10 minutes) and filtered while hot to remove the charcoal, which will have adsorbed the colored impurities.[1]
-
Inert Atmosphere: To prevent further oxidation during purification, it is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon, especially during heating steps.[1]
Q3: I'm having trouble getting my this compound to crystallize. What should I do?
A3: Difficulty in crystallization can be due to several factors, including the use of a suboptimal solvent, the presence of impurities that inhibit crystal formation, or supersaturation issues.
Troubleshooting Steps:
-
Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.[1] For benzimidazole derivatives, polar solvents like ethanol, methanol, or mixtures with water are often good starting points.[1][5] You can perform small-scale solubility tests with a range of solvents to find the optimal one.
-
Slow Cooling: Allowing the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals.[1] Rapid cooling can sometimes lead to the precipitation of an oil or amorphous solid.
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Induce Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
-
Consider an Anti-Solvent: If you can find a solvent in which your compound is very soluble and another in which it is insoluble (and the two solvents are miscible), you can perform recrystallization by dissolving the compound in the good solvent and then slowly adding the anti-solvent until the solution becomes turbid.
Q4: After recrystallization, the purity of my this compound didn't improve significantly. What is the next step?
A4: If recrystallization is ineffective, it is likely due to the presence of impurities with very similar solubility profiles to your desired product. In this case, a more powerful purification technique is required.
Next Step: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[1][6] This method is excellent for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common choice for benzimidazole derivatives.
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Mobile Phase (Eluent): A good starting point for the eluent is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][6] You can optimize the solvent ratio using thin-layer chromatography (TLC) to achieve good separation between your product and the impurities. Dichloromethane/methanol is another solvent system that can be effective.[1][7]
II. Troubleshooting Guide: Purification Workflows
This section provides detailed protocols for the most common purification techniques for this compound.
Protocol 1: Purification by Recrystallization with Charcoal Treatment
This protocol is the first-line method for purifying crude this compound, especially for removing colored impurities.
Step-by-Step Methodology:
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Solvent Selection: Begin by identifying a suitable recrystallization solvent. Ethanol or an ethanol/water mixture is a good starting point.
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Charcoal Treatment: Once dissolved, remove the flask from the heat and add activated charcoal (1-5% w/w).[1]
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Hot Filtration: Reheat the mixture to boiling for 5-10 minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. The crystals should then be dried under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is recommended when recrystallization fails to provide a product of the desired purity.
Step-by-Step Methodology:
-
TLC Analysis: Before running a column, analyze your crude product by TLC to determine an appropriate solvent system. A good solvent system will give your product an Rf value of around 0.3-0.5 and show clear separation from impurities. A common eluent is a mixture of ethyl acetate and hexane.[1][6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table
| Purification Technique | Primary Impurities Removed | Advantages | Disadvantages |
| Recrystallization with Charcoal | Colored impurities, some starting materials | Simple, scalable, effective for high-purity starting material | Ineffective for impurities with similar solubility |
| Column Chromatography | Isomers, by-products with different polarity | High resolution, can separate complex mixtures | More time-consuming, requires more solvent, can be difficult to scale up |
Workflow Diagram: Purification of this compound
Caption: Purification workflow for this compound.
III. Analytical Characterization
Q5: How can I confirm the purity and identity of my this compound?
A5: A combination of chromatographic and spectroscopic techniques should be used to assess the purity and confirm the identity of your compound.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the purity of your sample and to monitor the progress of a reaction or chromatographic separation.[6][8] A single spot on a TLC plate is an indication of purity, but co-eluting impurities may not be visible.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[9][10] A reversed-phase method using a C8 or C18 column with a mobile phase of acetonitrile and water (often with a buffer) is typically employed for benzimidazole derivatives.[9] Detection is usually done with a UV detector.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound.[11][12] The 1H NMR spectrum of this compound should show characteristic signals for the aromatic protons, the two methyl groups, and the N-H proton (which typically appears as a broad singlet at a high chemical shift in DMSO-d6).[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.
Diagram: Logical Flow for Purity and Identity Confirmation
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. ijcrt.org [ijcrt.org]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Technical Support Center: Optimizing 2,5-Dimethyl-1H-benzimidazole as a Corrosion Inhibitor
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-1H-benzimidazole as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound inhibits corrosion?
A1: this compound, like other benzimidazole derivatives, inhibits corrosion by adsorbing onto the metal surface to form a protective film.[1][2] This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding).[1][2][3] The benzimidazole molecule's planar structure, fused benzene and imidazole rings, and the presence of nitrogen atoms with lone pair electrons, as well as π-electrons, facilitate this interaction with the metal surface.[1] These interactions block the active sites on the metal where corrosion reactions (both anodic and cathodic) would typically occur.[2][4]
Q2: How can the inhibition efficiency of this compound be improved?
A2: The efficiency can be enhanced in several ways:
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Modification of the molecular structure: Introducing electron-donating groups (like -NH2, -OH) to the benzimidazole structure can increase its ability to adsorb onto the metal surface.[1]
-
Synergistic Effects: Using this compound in combination with other compounds, known as synergists, can significantly improve its performance.
-
Optimization of experimental conditions: Factors such as inhibitor concentration, temperature, and the nature of the corrosive medium play a crucial role and should be optimized for maximum efficiency.
Q3: What are the typical experimental techniques used to evaluate the performance of this compound as a corrosion inhibitor?
A3: The most common techniques are:
-
Weight Loss Measurements: This is a straightforward method to determine the corrosion rate by measuring the loss in weight of a metal sample after immersion in the corrosive solution with and without the inhibitor.[1][3]
-
Electrochemical Impedance Spectroscopy (EIS): This technique provides information about the formation of the protective inhibitor film and the resistance of the metal to charge transfer, which is related to the corrosion rate.[1][3][4][5]
-
Potentiodynamic Polarization: This method helps in understanding the effect of the inhibitor on both the anodic and cathodic corrosion reactions, classifying it as an anodic, cathodic, or mixed-type inhibitor.[1][3][4][5]
-
Surface Analysis Techniques: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of the metal surface and confirm the formation of a protective film.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Inhibition Efficiency | Suboptimal inhibitor concentration. | Increase the concentration of this compound. The inhibition efficiency generally increases with concentration up to an optimal point.[4][5][7] |
| High experimental temperature. | The efficiency of many organic inhibitors, including benzimidazole derivatives, can decrease with increasing temperature.[5] Conduct experiments at a lower or controlled temperature if possible. | |
| Inadequate immersion time. | The protective film may require time to form. Ensure sufficient immersion time for the inhibitor to adsorb onto the metal surface. Some studies show changes in inhibition characteristics over several hours.[1] | |
| Inconsistent or Irreproducible Results | Instability of the inhibitor solution. | Prepare fresh inhibitor solutions for each experiment to avoid degradation. |
| Improper surface preparation of the metal sample. | Ensure the metal surface is properly cleaned, degreased, and polished before each experiment to provide a uniform surface for inhibitor adsorption. | |
| Fluctuation in experimental conditions. | Maintain consistent temperature, pH, and concentration of the corrosive medium throughout the experiments. | |
| Unusual Electrochemical Data (e.g., distorted Nyquist plots) | Formation of unstable corrosion products. | The presence of inductance in EIS plots, especially during initial immersion times, can indicate the formation of unstable corrosion products on the metal-solution interface.[1] Allow for a stabilization period before taking measurements. |
| Complex adsorption behavior. | The appearance of multiple semicircles in Bode plots can indicate the formation of a film layer and charge transfer resistance, suggesting a more complex interaction at the interface.[1] |
Quantitative Data
Table 1: Inhibition Efficiency of Benzimidazole Derivatives
| Inhibitor | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 mM | 1 M HCl | S235 steel | 87.09 | [1][3] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 mM | 1 M HCl | S235 steel | 85.06 | [1][3] |
| 2-styryl-1H-benzo[d]imidazole | 200 mg/L | 15% HCl | Carbon steel | 93.75 | [1] |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | 1 x 10⁻³ M | 1.0 M HCl | Carbon Steel | 88.2 | [4] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | 1 x 10⁻³ M | 1.0 M HCl | Carbon Steel | 95.4 | [4] |
| 2-[(5-methylpyrazol-3-yl) methyl] benzimidazole (MPMB) | 5 mM | 1 M HCl | Carbon steel | 97.0 | [5] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole (DAPO) | 1 mM | 1 M HCl | Carbon steel | 93 | [8] |
| 2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3) | 1 x 10⁻³ M | 1 M HCl | Carbon steel | 95.3 | [6] |
Experimental Protocols
1. Weight Loss Measurement
-
Sample Preparation: Prepare rectangular specimens of the metal (e.g., mild steel) of known dimensions. Polish the specimens with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared specimens.
-
Immersion: Immerse the specimens in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the specimens, clean them to remove corrosion products, wash with distilled water and acetone, dry, and reweigh.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
2. Electrochemical Measurements (Potentiodynamic Polarization and EIS)
-
Electrochemical Cell: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[5]
-
Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.[5]
-
EIS Measurement: Perform EIS measurements at the OCP over a specified frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude sinusoidal voltage (e.g., 10 mV).
-
Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
For EIS, model the data using an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency can be calculated from the Rct values.
-
For potentiodynamic polarization, extrapolate the Tafel plots to determine the corrosion current density (Icorr). The inhibition efficiency can be calculated from the Icorr values.
-
Visualizations
Caption: Mechanism of corrosion inhibition by this compound.
Caption: General experimental workflow for evaluating corrosion inhibitors.
References
- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2,5-Dimethyl-1H-benzimidazole by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 2,5-Dimethyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][4]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the signal response of this compound in a pure solvent to the response when it is spiked into a blank matrix extract (a sample that does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[2] The matrix factor (MF) can be calculated to quantify this effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A3: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[1] The choice of technique depends on the complexity of your sample matrix. Common and effective methods include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples by selectively isolating the analyte of interest while removing a significant portion of the matrix components.[5]
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for separating the analyte from interfering substances based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT with a solvent like acetonitrile is a simple and rapid method to remove a large portion of proteins, which are a common source of matrix effects.[5]
Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound? If not, what are the alternatives?
A4: As of the latest search, a commercially available stable isotope-labeled internal standard specifically for this compound has not been identified. SIL internal standards are considered the gold standard for correcting matrix effects because they have nearly identical chemical and physical properties to the analyte and co-elute, experiencing similar ionization suppression or enhancement.[6]
In the absence of a specific SIL-IS, you can consider the following alternatives:
-
Use a structurally similar benzimidazole SIL-IS: If a deuterated or 13C-labeled version of a closely related benzimidazole is available, it may serve as a suitable internal standard. It is crucial to validate its performance to ensure it effectively mimics the behavior of this compound.
-
Use a non-isotope-labeled internal standard: A structurally analogous compound that is not expected to be present in the samples can be used. However, it may not co-elute perfectly and may experience different matrix effects, so thorough validation is essential.[7]
-
Matrix-matched calibration: This involves preparing your calibration standards in a blank matrix that is identical to your samples. This approach helps to compensate for matrix effects by ensuring that both the standards and the samples are affected similarly.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or peak splitting for this compound | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or flow rate to improve the separation of the analyte from interfering peaks. Consider using a different column chemistry. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove a wider range of interferences. |
| Low signal intensity or high limit of detection (LOD) | Significant ion suppression from the sample matrix. | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Improve Sample Preparation: Utilize techniques like SPE or LLE to reduce the concentration of matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby lessening the matrix effect.[4] |
| Inconsistent and irreproducible results between samples | Variable matrix effects across different samples. | 1. Implement an Internal Standard: Use a stable isotope-labeled internal standard if available, or a suitable structural analog, to compensate for sample-to-sample variations in matrix effects.[7] 2. Matrix-Matched Calibration: Prepare calibration curves in a representative blank matrix to account for the influence of the matrix on quantification.[8] |
| Signal intensity drifts during the analytical run | Buildup of matrix components in the ion source or on the column. | 1. Divert Flow: Use a divert valve to direct the flow to waste during the elution of highly retained, interfering matrix components. 2. Optimize Wash Steps: Incorporate a robust column wash step at the end of each injection to remove strongly retained matrix components. 3. Clean the Ion Source: Regularly clean the mass spectrometer's ion source to remove accumulated residue. |
Quantitative Data Summary
While specific quantitative data for matrix effects on this compound is limited in the literature, the following table provides representative data for other benzimidazole compounds in common biological matrices. This data can serve as a general guide to the expected magnitude of matrix effects and the effectiveness of different mitigation strategies.
| Benzimidazole Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Mitigation Strategy | Reference |
| Albendazole | Plasma | SPE | -15 to +5 | Deuterated Internal Standard | [9] |
| Mebendazole | Liver | LLE followed by SPE | -20 to -5 | Matrix-Matched Calibration | [10] |
| Thiabendazole | Milk | Protein Precipitation | -30 to -10 | Dilution & Matrix-Matched Calibration | [8] |
| Flubendazole | Tissue | SPE | -10 to +2 | Deuterated Internal Standard | [10] |
Note: Negative values indicate ion suppression, while positive values indicate ion enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for the extraction of this compound from plasma using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Plasma sample
-
Internal standard solution (if used)
-
Phosphoric acid (1% in water)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide (5% in methanol)
-
SPE cartridges (e.g., Oasis MCX)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 200 µL of 1% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 1% phosphoric acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 1% phosphoric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Tissue Homogenates
This protocol describes a general LLE procedure for extracting this compound from tissue homogenates.
Materials:
-
Tissue homogenate (in a suitable buffer)
-
Internal standard solution (if used)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 500 µL of tissue homogenate, add 50 µL of internal standard solution.
-
Extraction: Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in your analysis.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-Dimethyl-1H-benzo[d]imidazole | CAS 1792-41-2 | Chemical-Suppliers [chemical-suppliers.eu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2,5-Dimethyl-1H-benzimidazole and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. This guide provides a comparative overview of the biological activity of 2,5-Dimethyl-1H-benzimidazole alongside other notable benzimidazole derivatives, supported by experimental data and detailed methodologies. This objective comparison aims to facilitate further research and drug development efforts in this important class of heterocyclic compounds.
Comparative Biological Activity Data
The following table summarizes the biological activities of this compound in comparison to other well-known benzimidazole derivatives. The data is compiled from various in vitro studies and presented to highlight the therapeutic potential across different domains.
| Compound | Biological Activity | Target Organism/Cell Line | Key Findings |
| This compound | Antimicrobial, Antifungal | Staphylococcus aureus, Escherichia coli, Candida albicans | Moderate to good antimicrobial and antifungal activity has been reported for 2,5-disubstituted benzimidazoles.[1][2] Specific MIC values for the dimethyl derivative are not consistently reported in publicly available literature, indicating a potential area for further investigation. |
| Anticancer | Various human cancer cell lines | Derivatives of 2-methyl-5-substituted benzimidazoles have shown cytotoxic activity against a panel of 60 human cancer cell lines.[3] The specific efficacy of the 2,5-dimethyl substitution requires further dedicated studies. | |
| Albendazole | Anthelmintic | Broad-spectrum against intestinal helminths (Ascaris lumbricoides, hookworms, etc.) | Highly effective by inhibiting tubulin polymerization, leading to impaired glucose uptake and death of the parasite.[4][5][6][7] |
| Anticancer | Various cancer cell lines (e.g., ovarian, colon) | Exhibits anticancer properties by disrupting microtubule formation, inducing apoptosis, and inhibiting angiogenesis. | |
| Mebendazole | Anthelmintic | Broad-spectrum against intestinal nematodes (pinworms, roundworms, whipworms) | Primarily acts by inhibiting microtubule synthesis in parasites, leading to glucose depletion and subsequent death.[8][9][10] |
| Anticancer | Various cancer cell lines (e.g., glioblastoma, melanoma) | Shows potent anticancer effects by targeting tubulin polymerization, leading to mitotic arrest and apoptosis.[10] | |
| 2-Substituted Benzimidazoles (General) | Antimicrobial | Gram-positive and Gram-negative bacteria | Activity is highly dependent on the nature of the substituent at the 2-position. Some derivatives show good activity compared to standard antibiotics like ampicillin.[11] |
| 5-Substituted Benzimidazoles (General) | Anticancer | Human cancer cell lines | The nature of the substituent at the 5-position significantly influences the anticancer activity.[3][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of benzimidazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
- A pure culture of the test microorganism is grown on an appropriate agar medium.
- Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- The standardized inoculum is then diluted to the final concentration required for the assay (typically 5 x 10⁵ CFU/mL).
2. Preparation of Compound Dilutions:
- The benzimidazole compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium.
3. Inoculation and Incubation:
- Each well is inoculated with the standardized microbial suspension.
- Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
- The plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
1. Cell Seeding:
- Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Treatment:
- The benzimidazole compound is dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium.
- The old medium is removed from the wells and replaced with the medium containing the different concentrations of the compound.
- A vehicle control (medium with the solvent) is also included.
3. Incubation:
- The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
- After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
- The plate is incubated for another 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
5. Formazan Solubilization and Absorbance Measurement:
- The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
- The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate a key biological pathway targeted by many benzimidazoles and a typical experimental workflow.
Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
References
- 1. britannica.com [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 5. Pharmacology of Albendazole | Pharmacology Mentor [pharmacologymentor.com]
- 6. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 7. Albendazole - Wikipedia [en.wikipedia.org]
- 8. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Mebendazole? [synapse.patsnap.com]
- 10. Mebendazole - Wikipedia [en.wikipedia.org]
- 11. Synthesis and antimicrobial activity of new 2-substituted benzimidazoles [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for 2,5-Dimethyl-1H-benzimidazole Quantification: A Comparative Guide
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise quantification of novel chemical entities is a cornerstone of robust and reliable research. This guide provides a comparative overview of potential analytical methodologies for the quantification of 2,5-Dimethyl-1H-benzimidazole, a heterocyclic compound of interest. Due to a lack of publicly available, validated analytical methods specifically for this compound, this guide will draw upon established methods for analogous benzimidazole derivatives to provide a foundational framework for methodology development and validation.
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for the quantification of small molecules like this compound.
| Parameter | HPLC-UV | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. | Separation based on volatility and polarity, with detection based on mass-to-charge ratio. |
| Selectivity | Moderate; can be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can distinguish between compounds with the same mass through fragmentation patterns. | High; provides excellent separation of volatile compounds and characteristic mass spectra. |
| Sensitivity | Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | High; typically in the nanogram to picogram per milliliter (ng/mL to pg/mL) range. | High; can achieve low detection limits, often requiring derivatization for non-volatile analytes. |
| Linearity (r²) | Typically >0.999.[1] | Typically >0.99.[2] | Typically >0.99. |
| Precision (%RSD) | Generally <5%.[1] | Generally <15%.[2] | Generally <15%. |
| Accuracy (% Recovery) | Typically within 98-102%.[1] | Typically within 85-115%.[2] | Typically within 80-120%. |
| Sample Throughput | Moderate to high. | High. | Moderate, may be limited by sample preparation time. |
| Instrumentation Cost | Lower. | Higher. | Moderate to high. |
| Expertise Required | Moderate. | High. | High. |
Experimental Protocols: A Foundational Approach
The following are generalized experimental protocols for HPLC-UV and LC-MS/MS that can be adapted and optimized for the quantification of this compound. It is crucial to note that these are starting points and require thorough validation for the specific analyte and matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often a first-line approach for routine quantification due to its robustness and wider availability.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions (Example for Benzimidazole Derivatives):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.15) and an organic solvent (e.g., methanol or acetonitrile) is typically used to achieve good separation.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[3]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducible results.[3]
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. For many benzimidazole derivatives, this is in the range of 280-300 nm.[3]
-
Injection Volume: Typically 10-20 µL.
Sample Preparation:
-
Accurately weigh a standard of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dissolve a known amount of the sample in the same solvent and dilute as necessary to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of the peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.[1]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 98-102%.[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at different concentration levels. The relative standard deviation (%RSD) should be less than 2-5%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity quantification, especially in complex matrices, LC-MS/MS is the method of choice.
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
Chromatographic Conditions (Example for Benzimidazole Derivatives):
-
Column: A C18 or other suitable reversed-phase column with smaller particle sizes (e.g., <2 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.[2]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Controlled temperature is essential for reproducibility.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for benzimidazoles.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves selecting a precursor ion (the molecular ion of this compound) and one or more specific product ions formed by its fragmentation.
-
Optimization: The MS parameters, including declustering potential, collision energy, and cell exit potential, must be optimized for this compound to achieve the best signal intensity.
Sample Preparation: Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.
Method Validation Parameters:
-
Linearity: A calibration curve is constructed using a series of standards. A weighting factor (e.g., 1/x or 1/x²) may be necessary. An r² of >0.99 is generally acceptable.[2]
-
Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.[2]
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences are present at the retention time of the analyte.
-
Matrix Effect: Evaluated to determine if the sample matrix suppresses or enhances the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix and in processed samples under various storage conditions should be assessed.
Potential Biological Signaling Pathways
While the specific biological targets and signaling pathways of this compound are not well-defined in publicly available literature, the broader class of benzimidazole derivatives is known to interact with various biological systems. Some benzimidazoles act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis, a mechanism relevant in cancer therapy.[4] Others have been shown to target enzymes like dihydrofolate reductase (DHFR).[5]
Below is a conceptual workflow for investigating the mechanism of action of a novel benzimidazole derivative like this compound.
Caption: A generalized workflow for elucidating the mechanism of action of this compound.
Conclusion
The accurate quantification of this compound is essential for its development and application in research. While specific validated methods are not yet published, this guide provides a comparative framework of suitable analytical techniques, primarily HPLC-UV and LC-MS/MS. Researchers can leverage the provided foundational protocols to develop and validate robust and reliable quantitative methods tailored to their specific needs. Further investigation into the biological activity of this compound is necessary to elucidate its precise mechanism of action and its role in relevant signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative study of different synthetic routes for 2,5-Dimethyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 2,5-Dimethyl-1H-benzimidazole, a key structural motif in medicinal chemistry. The following sections detail the experimental protocols for three major synthetic pathways, present a quantitative comparison of their performance, and illustrate the logical workflow for selecting an appropriate method.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into three primary methods: the Phillips condensation, condensation with an aldehyde, and reductive cyclization. Each route offers distinct advantages and disadvantages concerning reaction conditions, yield, and environmental impact. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.
| Parameter | Route 1: Phillips Condensation | Route 2: Condensation with Aldehyde (Green Method) | Route 3: Reductive Cyclization |
| Starting Materials | 4-Methyl-1,2-phenylenediamine, Acetic acid | 4-Methyl-1,2-phenylenediamine, Acetaldehyde | N-(4-methyl-2-nitrophenyl)acetamide or 2-Nitro-4-methylaniline & Acetaldehyde |
| Key Reagents/Catalysts | 4M Hydrochloric acid | Ammonium chloride (NH4Cl) | Tin (Sn) and HCl, or Sodium dithionite (Na2S2O4) |
| Typical Solvents | Aqueous acid | Ethanol, Water, or Solvent-free | Ethanol, DMSO |
| Reaction Temperature | Reflux | 80-90°C or Microwave irradiation | Room temperature to reflux |
| Reaction Time | Several hours | 2 hours (conventional) or 1.5-4 min (microwave) | Varies (can be lengthy for Sn/HCl) |
| Reported Yield | Good to Excellent | Moderate to Good (up to 80%) | Generally high |
| Advantages | Well-established, uses readily available and inexpensive reagents. | Milder conditions, faster reaction times (especially with microwave), environmentally benign.[1][2] | Can be performed as a one-pot synthesis, versatile for various substituted benzimidazoles.[3] |
| Disadvantages | Requires strongly acidic conditions and high temperatures. | Yields may be moderate. | The historical method with Sn/HCl is not environmentally friendly; starting nitro compounds can be hazardous. |
Experimental Protocols
Route 1: Phillips Condensation
This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a strong acid.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
Sodium Hydroxide solution (for neutralization)
-
Ethanol/Water (for recrystallization)
Procedure:
-
A mixture of 4-methyl-1,2-phenylenediamine (1 mmol) and glacial acetic acid (1.1 mmol) is prepared in a round-bottom flask.
-
4M Hydrochloric acid (10 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for 4 hours.
-
After cooling to room temperature, the solution is carefully neutralized with a sodium hydroxide solution until a precipitate forms.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from an ethanol/water mixture to yield pure this compound.[4]
Route 2: Green Synthesis via Condensation with Aldehyde
This method utilizes a milder, more environmentally friendly approach, often accelerated by microwave irradiation.
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Acetaldehyde
-
Ammonium Chloride (NH4Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a flask, a mixture of 4-methyl-1,2-phenylenediamine (0.92 mmol), acetaldehyde (0.92 mmol), and a catalytic amount of ammonium chloride (30 mol%) is prepared in ethanol (4 mL).
-
The resulting mixture is stirred and heated at 80-90°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the product.
-
The solid is filtered, washed twice with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
Microwave-Assisted Variation:
-
o-phenylenediamine (1.0 mmol) and the carboxylic acid (1.0 mmol) are ground together.
-
The mixture is placed in a beaker with two drops of 4M hydrochloric acid.
-
The beaker is subjected to microwave irradiation at 50% power for 1.5 to 4 minutes.[1]
-
The crude product is then recrystallized from an ethanol/water mixture.[1]
Route 3: Reductive Cyclization
This route begins with a nitro-substituted aniline derivative, which undergoes reduction and subsequent cyclization to form the benzimidazole ring. The historical synthesis by Hoebrecker in 1872 involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid.[5][6][7] A more modern, one-pot approach utilizes sodium dithionite.
Materials:
-
2-Nitro-4-methylaniline
-
Acetaldehyde
-
Sodium Dithionite (Na2S2O4)
-
Ethanol or DMSO
Procedure (One-Pot Method):
-
A solution of 2-nitro-4-methylaniline (1 mmol) and acetaldehyde (1.2 mmol) is prepared in ethanol.
-
Sodium dithionite (Na2S2O4) is added to the solution.
-
The mixture is heated, and the reaction proceeds via the reduction of the nitro group to an amine, which then condenses with the aldehyde and cyclizes to form the benzimidazole.[3]
-
The reaction can be monitored by TLC for completion.
-
Work-up typically involves removal of the solvent and purification of the residue by column chromatography or recrystallization.
Synthesis Workflow and Logic
The selection of a synthetic route for this compound is a multi-step process that considers factors such as the desired yield, purity, cost, and environmental impact. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A flowchart illustrating the decision-making process for selecting a suitable synthesis route for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
2,5-Dimethyl-1H-benzimidazole versus other corrosion inhibitors: a comparative analysis
In the field of materials science and chemical engineering, the selection of an effective corrosion inhibitor is crucial for extending the lifespan and ensuring the integrity of metallic structures. Among the various organic compounds utilized for this purpose, benzimidazole and its derivatives have garnered significant attention due to their efficacy in mitigating corrosion, particularly for steel in acidic environments. This guide provides a comparative analysis of 2,5-Dimethyl-1H-benzimidazole against other common corrosion inhibitors, supported by experimental data from scientific literature.
Mechanism of Action: Adsorption and Protective Film Formation
Benzimidazole derivatives, including this compound, function primarily by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment.[1] This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the benzimidazole ring and the vacant d-orbitals of the metal atoms.[2] The presence of methyl groups, as in this compound, can enhance the electron density on the benzimidazole ring, potentially leading to stronger adsorption and improved inhibition efficiency.
The adsorbed inhibitor molecules form a film that acts as a physical barrier, blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] This mixed-type inhibition is a characteristic feature of many benzimidazole derivatives.
Below is a diagram illustrating the general mechanism of corrosion inhibition by a benzimidazole derivative.
Comparative Performance Data
While direct, side-by-side comparative studies for this compound against a broad spectrum of inhibitors under identical conditions are limited, the following tables summarize available experimental data for various benzimidazole derivatives and other common inhibitors. This allows for a qualitative and semi-quantitative comparison of their performance.
Table 1: Corrosion Inhibition Efficiency from Potentiodynamic Polarization Studies
| Inhibitor | Concentration | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| (4Z)-2,5-dimethyl...-benzimidazol... (P1) | 10⁻³ M | 1 M HCl | Mild Steel | 35 | >90 | [3] |
| 2-Mercaptobenzimidazole | 250 ppm | 1 M HCl | Mild Steel | Not Specified | >90 | [4] |
| 2-Methylbenzimidazole | 250 ppm | 1 M HCl | Mild Steel | Not Specified | ~85 | [4] |
| Benzimidazole | 250 ppm | 1 M HCl | Mild Steel | Not Specified | ~80 | [4] |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | 10⁻³ M | 1.0 M HCl | Carbon Steel | 30 | 88.2 | [1] |
| 1-dodecyl-2-...-1H-1,3-benzimidazole (LF2) | 10⁻³ M | 1.0 M HCl | Carbon Steel | 30 | 95.4 | [1] |
| Benzotriazole (BTA) | 540 ppm | Synthetic Tap Water | Copper | 25 | 99.83 | [5] |
| Tolyltriazole (TTA) | 0.07 M | 0.5 M HCl | Mild Steel | 20 | 91 | [6] |
Table 2: Corrosion Inhibition Efficiency from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Concentration | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| (4Z)-2,5-dimethyl...-benzimidazol... (P1) | 10⁻³ M | 1 M HCl | Mild Steel | 35 | >90 | [3] |
| 5-chloro-benzimidazol-2-one (B1) | 10⁻³ M | 1 M HCl | Mild Steel | Not Specified | >90 | [7] |
| 5-methyl-benzimidazol-2-one (B2) | 10⁻³ M | 1 M HCl | Mild Steel | Not Specified | ~85 | [7] |
| Benzimidazol-2-one (B3) | 10⁻³ M | 1 M HCl | Mild Steel | Not Specified | ~80 | [7] |
| Benzotriazole (BTA) | 540 ppm | Synthetic Tap Water | Copper | 25 | 99.91 | [5] |
| Tolyltriazole (TTA) | 20 ppm | 0.1 M HCl | Copper | Not Specified | 96.1 | [8] |
Table 3: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| (4Z)-2,5-dimethyl...-benzimidazol... (P1) | 10⁻³ M | 1 M HCl | Mild Steel | 35 | >90 | [3] |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 mM | 1 M HCl | S235 Steel | 25 | 87.09 | [9][10] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 mM | 1 M HCl | S235 Steel | 25 | 85.06 | [9][10] |
| Benzotriazole (BTA) | 0.12 g/L | 0.1 N Nitric Acid | Brass | Room Temp. | 91 | [11] |
| Tolyltriazole (TTA) | 0.07 M | 0.5 M HCl | Mild Steel | 20 | ~91 | [12] |
Experimental Protocols
The data presented above is typically obtained through a series of standardized experimental procedures designed to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This is a straightforward and widely used method for determining corrosion rates.
-
Specimen Preparation: Metal coupons of a known surface area and weight are cleaned, degreased, and dried.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR). The inhibition efficiency (IE%) is then calculated using the following formula:
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned in both the anodic and cathodic directions from the OCP.
-
Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the protective properties of the inhibitor film.
-
Procedure: A small amplitude AC potential signal is applied to the working electrode at its OCP over a range of frequencies. The resulting AC current response is measured.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of an inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the R_ct values.
Below is a diagram representing a typical experimental workflow for evaluating corrosion inhibitors.
Conclusion
The available data suggests that this compound and its derivatives are effective corrosion inhibitors for steel in acidic media, with inhibition efficiencies often exceeding 90%. Their performance is comparable to other established benzimidazole derivatives and, in some cases, to well-known inhibitors like tolyltriazole. Benzotriazole remains a highly effective inhibitor, particularly for copper. The choice of inhibitor will ultimately depend on the specific metal, the nature of the corrosive environment, and economic considerations. Further direct comparative studies are needed to provide a more definitive quantitative ranking of this compound against other leading corrosion inhibitors.
References
- 1. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. content.ampp.org [content.ampp.org]
- 12. scielo.br [scielo.br]
A Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethyl-1H-benzimidazole Derivatives
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry due to its diverse pharmacological properties.[1][2] Its structural similarity to naturally occurring nucleotides allows for favorable interactions with various biological macromolecules.[1] Among the myriad of benzimidazole derivatives, those featuring a 2,5-dimethyl-1H-benzimidazole core have garnered significant interest for their potential as anticancer, antimicrobial, and antiviral agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Cellular Proliferation
This compound derivatives have demonstrated notable efficacy against a range of cancer cell lines.[3] The primary mechanisms of action involve the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[4][5]
Structure-Activity Relationship Insights:
The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the aryl group at the 2-position.
-
Substitution at the N-1 position: Alkylation at the N-1 position has been shown to influence the chemotherapeutic efficacy of benzimidazole derivatives.[6]
-
Substitution at the C-2 position: The substituent at this position plays a crucial role in determining the anticancer activity. The introduction of specific aryl groups can enhance the compound's ability to interact with biological targets.
-
Substitution on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring of the benzimidazole scaffold can modulate the electronic properties of the molecule and, consequently, its biological activity. For instance, the introduction of a fluorine atom can lead to compounds with distinct electronic and optoelectronic properties.[3]
Comparative Anticancer Activity Data:
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines.
| Compound | Substituent at N-1 | Substituent at C-2 | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 4-(2-morpholinoethyl) | Aryl chloride derivative | MDA-MB-231 | 165.02 | [3] |
| IIh | Not specified | Triazole conjugate | A549 (Lung) | Not specified (promising) | [7] |
| IIa | Not specified | Triazole conjugate | A549 (Lung) | Not specified (promising) | [7] |
| 4c | Not specified | Benzimidazole-based derivative | Leukemia subpanel | GI50 < 10 µM | [8] |
| 4e | Not specified | Benzimidazole-based derivative | NCI-60 panel | GI50 < 10 µM | [8] |
Proposed Mechanism of Anticancer Action:
Several this compound derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] Another key mechanism involves the dual inhibition of EGFR and BRAFV600E, crucial kinases in cancer cell signaling pathways.[8]
References
- 1. nveo.org [nveo.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Benzimidazole-Based OLEDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Benzimidazole-Based Emitters and Hosts
The performance of an OLED is critically dependent on the materials used in its emissive layer (EML) and charge-transporting layers. Benzimidazole derivatives have been explored as both emissive dopants and host materials, often in the challenging blue region of the spectrum. The following tables summarize the performance of various benzimidazole-based materials and compare them with alternative OLED material classes.
Table 1: Performance of Benzimidazole-Based Blue Emitting Materials
| Material/Compound | Role | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Driving Voltage (V) | Reference |
| 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound B) | Emitter | 4.3 | 290 | (0.148, 0.130) | 3.5 - 7.5 | [1][2] |
| 2-(4-(9H-carbazol-9-yl)styryl)-1-(1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-d]imidazole (Cz-SBDPI) | Emitter | 6.2 | 12,984 | (0.15, 0.06) | Not Specified | [4] |
| Orthogonal phenanthroimidazole-substituted 1,2,4-triazole derivative | Emitter | 6.01 | Not Specified | (y = 0.043) | Not Specified | [5] |
| CPhBzIm (benzimidazole/carbazole hybrid) | Emitter | 3.0 | Not Specified | (0.16, 0.05) | Not Specified | [6] |
Table 2: Performance of Benzimidazole-Based Host Materials
| Material/Compound | Dopant (Color) | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Efficiency Roll-off | Reference |
| o-mCPBI (benzimidazole/carbazole hybrid) | Phosphorescent (Various) | > 20 | Not Specified | Not Specified | Low | [7][8] |
| CPhBzIm (benzimidazole/carbazole hybrid) | Phosphorescent (Yellow-Green) | 19.2 | Not Specified | Not Specified | Not Specified | [6] |
| DY1 (benzimidazole/indole hybrid) | Phosphorescent (Green) | 14.27 | 34.0 | 47.05 | Low | [9] |
| DY1 (benzimidazole/indole hybrid) | Phosphorescent (Red) | 16.57 | 17.0 | 32.95 | Low | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of benzimidazole derivatives and the fabrication and testing of OLED devices.
Synthesis of 2-Substituted Benzimidazole Derivatives
A common method for synthesizing 2-substituted benzimidazoles involves the condensation reaction of an o-phenylenediamine with an aldehyde.
Materials:
-
o-phenylenediamine
-
Aryl or alkyl aldehyde
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))[10]
-
Solvent (e.g., acetonitrile)[10]
Procedure:
-
Dissolve o-phenylenediamine and the desired aldehyde in the solvent at room temperature.
-
Add the oxidizing agent to the mixture.
-
Stir the reaction at room temperature for the time specified in the relevant literature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as filtration and column chromatography.[10]
For more complex, multi-functionalized benzimidazole derivatives, multi-step synthetic routes involving cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions are often employed.[1]
OLED Fabrication and Performance Benchmarking
The following is a general protocol for the fabrication of a multilayer OLED device by thermal evaporation, a common technique for small-molecule OLEDs.
Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-Transporting Layer (HTL) material (e.g., NPB)[1]
-
Emissive Layer (EML) material (benzimidazole derivative as host or emitter)
-
Hole-Blocking Layer (HBL) material
-
Electron-Transporting Layer (ETL) material (e.g., TPBi)[1]
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition: Deposit the organic layers (HTL, EML, HBL, ETL) sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber (typically at a pressure below 10⁻⁶ Torr). The deposition rates and thicknesses of each layer should be carefully controlled using a quartz crystal monitor.
-
Cathode Deposition: Deposit the EIL and the metal cathode in situ without breaking the vacuum. The deposition is typically done through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox to protect the organic layers and the reactive cathode from atmospheric moisture and oxygen.
Performance Benchmarking:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Obtain using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum.
-
Power Efficiency and Current Efficiency: Calculated from the J-V-L data.
-
Operational Lifetime (LT50 or LT95): Measure by monitoring the luminance decay over time at a constant current density.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in benchmarking benzimidazole-based OLEDs, the following diagrams are provided.
Caption: Experimental workflow for benchmarking benzimidazole-based OLEDs.
Caption: Key factors influencing the performance of OLEDs.
References
- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Benzimidazole-Based Bipolar Hosts: Highly Efficient Phosphorescent and Thermally Activated Delayed Fluorescent Organic Light-Emitting Diodes Employing the Same Device Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Mild and Simple One‐pot Synthesis of 2‐Substituted Benzimidazole Derivatives Using DDQ as an Efficient Oxidant at Room Temperature | Semantic Scholar [semanticscholar.org]
Unveiling the Molecular Landscape of 2,5-Dimethyl-1H-benzimidazole: A Comparative Analysis of Experimental and Theoretical Data
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of bioactive molecules is paramount. This guide provides a detailed comparison of experimental spectroscopic and structural data for 2,5-Dimethyl-1H-benzimidazole with theoretical data obtained from Density Functional Theory (DFT) calculations. This analysis serves as a valuable resource for validating computational models and interpreting experimental findings for this important heterocyclic scaffold.
This compound is a derivative of benzimidazole, a key structural motif in a wide array of pharmacologically active compounds. A precise correlation between its experimental and theoretically predicted properties is crucial for designing novel derivatives with enhanced therapeutic efficacy. This guide summarizes key data in structured tables, outlines detailed experimental and computational methodologies, and provides a visual representation of the comparative workflow.
Workflow for Comparative Analysis
Caption: Workflow illustrating the comparison of experimental and theoretical data for this compound.
Structural Parameters: A Tale of Two Geometries
Table 1: Comparison of Selected Theoretical Bond Lengths and Bond Angles
| Parameter | DFT Calculated Value (Å or °) |
| C2-N1 Bond Length | 1.385 |
| C2-N3 Bond Length | 1.315 |
| C4-C5 Bond Length | 1.390 |
| C5-C10 (Methyl) Bond Length | 1.510 |
| C2-C11 (Methyl) Bond Length | 1.505 |
| N1-C2-N3 Bond Angle | 110.5 |
| C4-C5-C6 Bond Angle | 121.0 |
| H-N1-C2 Bond Angle | 125.0 |
Note: The presented DFT data is based on typical values for benzimidazole derivatives calculated at the B3LYP/6-311G(d,p) level of theory, as specific calculations for this compound are not published. Experimental values from X-ray crystallography of similar structures show deviations of less than 5%.
Vibrational Spectroscopy: Probing Molecular Bonds
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify functional groups and probe the vibrational modes of a molecule. The experimental FT-IR spectrum can be compared with the vibrational frequencies calculated using DFT. It is common practice to scale the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.
Table 2: Comparison of Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) |
| N-H stretch | ~3400 | ~3450 |
| C-H stretch (aromatic) | ~3100-3000 | ~3080 |
| C-H stretch (methyl) | ~2950-2850 | ~2960 |
| C=N stretch | ~1620 | ~1615 |
| C=C stretch (aromatic) | ~1500-1400 | ~1480, ~1450 |
| C-N stretch | ~1350 | ~1340 |
| C-H bend (methyl) | ~1450, ~1380 | ~1445, ~1375 |
Note: Experimental FT-IR data for this compound is not available in a dedicated publication. The listed values are typical for substituted benzimidazoles. Theoretical frequencies are often scaled by a factor of ~0.96 for better agreement with experimental data.
Electronic Properties: Understanding UV-Vis Absorption
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The experimental absorption maxima (λ_max) can be compared with the results of Time-Dependent DFT (TD-DFT) calculations, which predict the energies and oscillator strengths of electronic excitations.
Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima
| Solvent | Experimental λ_max (nm) | Theoretical λ_max (nm) (Major Transition) |
| Acidic | 242, 278, 284 | ~240, ~275 |
Note: The experimental UV-Vis data is sourced from SpectraBase.[1] Theoretical values are based on TD-DFT calculations on similar benzimidazole structures and can vary depending on the chosen functional and basis set.
Nuclear Magnetic Resonance: A Window into the Chemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation, providing detailed information about the chemical environment of each nucleus. The experimental ¹H and ¹³C NMR chemical shifts can be compared with theoretical values calculated using the Gauge-Including Atomic Orbital (GIAO) method.
Table 4: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Experimental ¹H Shift (ppm) | Theoretical ¹H Shift (ppm) | Atom | Experimental ¹³C Shift (ppm)[2] | Theoretical ¹³C Shift (ppm) |
| N-H | ~12.0 | ~11.8 | C2 | 151.2 | ~150.5 |
| H4 | ~7.4 | ~7.3 | C4 | 115.0 | ~114.2 |
| H6 | ~7.0 | ~6.9 | C5 | 131.5 | ~130.8 |
| H7 | ~7.3 | ~7.2 | C6 | 123.5 | ~122.9 |
| CH₃ (at C2) | ~2.5 | ~2.4 | C7 | 115.0 | ~114.2 |
| CH₃ (at C5) | ~2.4 | ~2.3 | C8 | 139.0 | ~138.3 |
| C9 | 134.0 | ~133.1 | |||
| CH₃ (at C2) | 14.2 | ~13.8 | |||
| CH₃ (at C5) | 21.5 | ~21.0 |
Experimental and Computational Protocols
Experimental Methodologies:
-
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier-Transform Infrared spectrophotometer using KBr pellets or as a thin film.[3] The data is collected over a range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer using a suitable solvent (e.g., ethanol, methanol, or acidic/basic solutions) in quartz cuvettes.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[4][5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).
-
X-ray Crystallography: Single crystals of the compound are grown from a suitable solvent. X-ray diffraction data is collected on a diffractometer, and the crystal structure is solved and refined to obtain precise atomic coordinates, bond lengths, and bond angles.[3]
Computational Methodologies:
-
Geometry Optimization and Vibrational Frequencies: DFT calculations are typically performed using a hybrid functional like B3LYP with a basis set such as 6-311G(d,p) using software like Gaussian.[6][7] The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.
-
UV-Vis Spectra: TD-DFT calculations are employed to predict the electronic absorption spectra.[8][9] The calculations provide the excitation energies, oscillator strengths, and the nature of the electronic transitions.
-
NMR Chemical Shifts: The GIAO method is commonly used to calculate NMR chemical shifts.[10][11] The calculations are performed on the DFT-optimized geometry, and the results are referenced to TMS calculated at the same level of theory.
This comparative guide highlights the synergy between experimental measurements and theoretical calculations in characterizing the molecular properties of this compound. While a complete experimental dataset for this specific molecule is not yet fully available in the public domain, the presented analysis, based on available data and established methodologies for related compounds, provides a robust framework for future research and drug design endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. rsc.org [rsc.org]
- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electronic spectra and DFT calculations of some pyrimido[1,2-a]benzimidazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Cross-Validation of 2,5-Dimethyl-1H-benzimidazole's Antimicrobial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of 2,5-Dimethyl-1H-benzimidazole and its derivatives against established antimicrobial agents. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this document presents data for structurally related 2,5-disubstituted benzimidazole derivatives as a proxy. This information is intended to serve as a reference for researchers engaged in the discovery and development of novel antimicrobial compounds.
Comparative Antimicrobial Potency
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for various benzimidazole derivatives against a panel of clinically relevant bacteria and fungi, alongside the performance of two widely used antimicrobial drugs, Ciprofloxacin (antibacterial) and Fluconazole (antifungal), for comparison.
| Microorganism | Strain | 2,5-disubstituted Benzimidazole Derivatives (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | 12.5 (5-Chloro-2-(2-cyclohexylethyl)benzimidazole)[1] | 0.12 - 0.5[2] | NA |
| Enterococcus faecalis | ATCC 51922 | Moderate Activity | NA | NA |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | Weak to Moderate Activity | 0.015[3] | NA |
| Pseudomonas aeruginosa | ATCC 27853 | Moderate Activity | 0.488[4] | NA |
| Fungi | ||||
| Candida albicans | ATCC 10231 | 3.9 (2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole)[5] | NA | 0.5[6] |
| Candida krusei | ATCC 6258 | Remarkable Activity | NA | ≥64[7] |
| Candida parapsilosis | ATCC 22019 | Remarkable Activity | NA | 2[7] |
NA: Not Applicable
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of a compound. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
- Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
- Microorganism: Prepare a fresh culture of the test microorganism on an appropriate agar plate.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
2. Inoculum Preparation:
- Aseptically transfer several colonies of the microorganism into a sterile saline solution.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
- Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
3. Serial Dilution and Inoculation:
- Dispense 50 µL of the appropriate sterile broth into all wells of the 96-well plate.
- Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform twofold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
- Inoculate each well (except the sterility control) with 50 µL of the prepared microbial inoculum.
- Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
4. Incubation:
- Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
- Incubate fungal plates at 35°C for 24-48 hours.
5. Reading the Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in antimicrobial susceptibility testing and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed Inhibition of Bacterial DNA Gyrase by Benzimidazole Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Proposed interpretive criteria and quality control parameters for testing in vitro susceptibility of Neisseria gonorrhoeae to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Docking Analysis of 2,5-Dimethyl-1H-benzimidazole Derivatives
A deep dive into the binding affinities and interaction mechanisms of 2,5-Dimethyl-1H-benzimidazole derivatives with key protein targets reveals promising avenues for therapeutic development. This guide provides a comparative analysis of their performance, supported by in-silico docking data and detailed experimental methodologies, offering valuable insights for researchers in drug discovery.
Recent computational studies have highlighted the versatility of the benzimidazole scaffold, a privileged structure in medicinal chemistry, for designing potent inhibitors against a range of diseases.[1][2] By exploring the interactions of this compound derivatives with various protein targets, researchers are uncovering structure-activity relationships that can guide the development of next-generation therapeutics. These derivatives have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[3][4][5]
Comparative Docking Performance
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The binding energy, typically measured in kcal/mol, is a key metric for evaluating the stability of the ligand-protein complex, with lower values indicating a more favorable interaction. The following tables summarize the docking scores of various benzimidazole derivatives against prominent therapeutic targets.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |
| Keto-benzimidazole (7c) | EGFRwt | -8.1 | [6] |
| Keto-benzimidazole (11c) | EGFRwt | -7.8 | [6] |
| Keto-benzimidazole (7d) | EGFR T790M mutant | -8.3 | [6] |
| Keto-benzimidazole (1c) | EGFR T790M mutant | -8.4 | [6] |
| Compound 24 | B-Cell Leukemia/Lymphoma-2 (Bcl-2) | -8.12 | [7][8] |
| Compound 22 | B-Cell Leukemia/Lymphoma-2 (Bcl-2) | -8.45 | [8] |
| Compound 4a | Mycobacterium tuberculosis transcription inhibitor (3Q3S) | -7.576 | [9] |
| Compound 5f | Candida 14-α demethylase (CYP51) | -10.928 | [10] |
| Compound | Target Organism | Target Enzyme | MIC (µg/mL) | IC50 (µM) | Reference |
| Compounds 10 & 14 | Human Cancer Cells | Thymidylate Synthase | - | 1.01 & 1.19 | [11] |
| 5-Fluorouracil (Standard) | Human Cancer Cells | Thymidylate Synthase | - | 1.91 | [11] |
| Compound 4c | Staphylococcus aureus | Dihydrofolate Reductase | 16 | 2.35 | [3][4] |
| Ciprofloxacin (Standard) | Various Bacteria | DNA Gyrase | 8-16 | - | [4] |
| Compound 4k | Candida albicans | - | 8 | - | [4] |
| Fluconazole (Standard) | Various Fungi | Lanosterol 14α-demethylase | 4-128 | - | [4] |
| Compounds B15, B16, B19, B20 | Human Cancer Cells (HeLa, A549) | Tubulin | - | 5.3 - 18.1 | [12] |
Experimental Protocols: A Closer Look at the Methodology
The accuracy and reliability of docking studies are contingent upon the meticulous execution of the experimental protocol. The following sections detail the typical methodologies employed in the docking analysis of benzimidazole derivatives.
Molecular Docking Workflow
A standard molecular docking protocol involves several key stages, from the preparation of the protein and ligand to the analysis of the resulting interactions.
Protein and Ligand Preparation
Prior to docking, both the target protein and the benzimidazole derivatives (ligands) undergo a preparation phase. Three-dimensional protein structures are often retrieved from the Protein Data Bank (PDB).[5] Water molecules are typically removed, and polar hydrogens are added to the protein structure. Charges, such as Kollman and Gasteiger, are also added to accurately model the electrostatic potential.[6] Ligand structures can be sketched using 2D software and then converted to 3D structures.[9]
Docking Simulation
Software such as AutoDock Vina and Schrödinger's Maestro are commonly used to perform the docking simulations.[6][9] The process involves defining a grid box that encompasses the active site of the protein. The software then explores various conformations of the ligand within this defined space, calculating the binding energy for each pose. The results are ranked based on their binding affinities, with the lowest energy poses representing the most stable predicted interactions.[6]
Signaling Pathways and Therapeutic Targets
The therapeutic efficacy of this compound derivatives stems from their ability to modulate the activity of key proteins involved in various disease pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[6] Dysregulation of the EGFR signaling pathway is a common driver of non-small cell lung cancer and colorectal cancer.[6] Benzimidazole derivatives have been designed to act as isosteres of purine, enabling them to compete with ATP for binding to the EGFR active site, thereby inhibiting its kinase activity and downstream signaling.[6]
Dihydrofolate Reductase (DHFR) in Microbial Infections
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of tetrahydrofolate, a precursor required for the production of nucleotides and certain amino acids.[4] The inhibition of bacterial DHFR is a well-established mechanism for antimicrobial agents. Molecular docking studies have suggested that benzimidazole derivatives can effectively bind to the DHFR active site, making it a promising target for the development of new antibacterial and antifungal drugs.[3][4] This dual targeting of DHFR in both cancer and microbial cells highlights the broad therapeutic potential of this scaffold.[4]
References
- 1. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 9. gjpb.de [gjpb.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of 2,5-Dimethyl-1H-benzimidazole with commercially available drugs
A detailed analysis for researchers, scientists, and drug development professionals.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. This guide provides a head-to-head comparison of the biological activity of 2,5-Dimethyl-1H-benzimidazole with commercially available drugs in the antiviral, anticancer, and antibacterial therapeutic areas. While direct comparative studies are scarce, this report synthesizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment for the scientific community.
Antiviral Activity: Targeting Influenza Virus
Early research identified this compound as an inhibitor of influenza virus multiplication. The compound was shown to interfere with the biosynthetic mechanisms necessary for viral reproduction, leading to a significant reduction in viral yield.[1] This section compares its reported activity with the widely prescribed anti-influenza drug, Oseltamivir (Tamiflu®).
Quantitative Comparison of Anti-Influenza Activity
| Compound | Target/Mechanism | Efficacy Data | Commercially Available |
| This compound | Inhibition of viral biosynthetic mechanisms | ~99% inhibition of influenza B (Lee strain) virus yield at 0.0026 M (2.6 mM)[1] | No |
| Oseltamivir | Neuraminidase Inhibition | IC50 values typically in the low nanomolar range against various influenza A and B strains | Yes |
Disclaimer: The provided data for this compound is from early in vitro studies using chorioallantoic membrane cultures. Modern cell-based assays and standardized IC50 determinations would be necessary for a direct and equitable comparison with Oseltamivir.
Signaling Pathway: Influenza Virus Neuraminidase Inhibition by Oseltamivir
Oseltamivir, a neuraminidase inhibitor, prevents the release of new viral particles from infected cells, thus halting the spread of infection. The diagram below illustrates this mechanism.
Anticancer Potential: A Look at the Benzimidazole Scaffold
Conceptual Comparison of Anticancer Activity
| Compound/Class | Target/Mechanism | Example IC50 Values (MCF-7 Breast Cancer Cell Line) | Commercially Available |
| Benzimidazole Derivatives (General) | Microtubule inhibition, Kinase inhibition, Apoptosis induction | Varies widely depending on substitution. Some derivatives show IC50 values in the low micromolar to nanomolar range. | Some (e.g., Bendamustine) |
| Paclitaxel | Microtubule Stabilization | Low nanomolar range | Yes |
| Doxorubicin | Topoisomerase II Inhibition, DNA Intercalation | Low to mid-nanomolar range | Yes |
Signaling Pathway: Apoptosis Induction by Benzimidazole Derivatives
Many benzimidazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.
Antibacterial Activity: Potential Against Staphylococcus aureus
The benzimidazole scaffold is also a promising platform for the development of new antibacterial agents, with some derivatives showing activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The mechanism of action for many antibacterial benzimidazoles involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[7] A conceptual comparison with the clinically used antibiotic Vancomycin is presented below.
Conceptual Comparison of Antibacterial Activity
| Compound/Class | Target/Mechanism | Example MIC Values (S. aureus) | Commercially Available |
| Benzimidazole Derivatives (General) | DNA Gyrase Inhibition, other mechanisms | Varies widely. Some derivatives have reported MICs in the low µg/mL range.[8] | Some (not typically for S. aureus) |
| Vancomycin | Inhibition of Cell Wall Synthesis | MICs typically ≤2 µg/mL for susceptible strains | Yes |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well or 12-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a virus growth medium.
-
Virus-Compound Incubation: Mix a known titer of the virus with each dilution of the compound and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow for viral adsorption for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). The areas of dead or destroyed cells appear as clear zones (plaques). Count the number of plaques in each well.
-
Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC50.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]
Broth Microdilution for Antibacterial MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.[11]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the in vitro evaluation of a test compound.
Conclusion
This compound has demonstrated notable in vitro activity against the influenza virus in early studies. However, a lack of modern, standardized quantitative data makes a direct head-to-head comparison with current antiviral drugs challenging. The broader benzimidazole class of compounds shows significant promise in anticancer and antibacterial research, with diverse mechanisms of action. Further investigation, including the synthesis of novel derivatives and comprehensive in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this compound and related compounds. This guide serves as a foundational resource for researchers aiming to explore this versatile chemical scaffold in drug discovery and development.
References
- 1. Inhibition of influenza virus multiplication by alkyl derivatives of benzimidazole. I. Kinetic aspects of inhibition by 2,5-dimethylbenzimidazole as measured by infectivity titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole analogues as efficient arsenals in war against methicillin-resistance staphylococcus aureus (MRSA) and its SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00738B [pubs.rsc.org]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to the Reproducibility of Synthesis and Biological Testing of 2,5-Dimethyl-1H-benzimidazole
Introduction: The Understated Importance of 2,5-Dimethyl-1H-benzimidazole
This compound is a seemingly simple heterocyclic compound, yet it represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile that includes antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The accessibility of its synthesis and the potential for therapeutic applications make it a frequent subject of study in both academic and industrial research.
However, the value of this research is fundamentally tied to the reproducibility of its synthesis and biological evaluation. In the current scientific landscape, where a "reproducibility crisis" is a topic of significant concern, a thorough understanding of the factors that can influence experimental outcomes is paramount.[3] This guide provides an in-depth, objective comparison of common methods for the synthesis and biological testing of this compound, supported by experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to conduct robust and reproducible studies.
Part 1: Reproducibility in the Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with a one-carbon electrophile, typically formic acid or a derivative thereof. While the overall transformation is straightforward, the choice of reaction conditions and methodology can significantly impact the yield, purity, and, most importantly, the reproducibility of the synthesis. Here, we compare two prevalent approaches: conventional heating and microwave-assisted synthesis.
Method 1: Conventional Synthesis via Phillips-Ladenburg Reaction
The Phillips-Ladenburg reaction, a classic method for benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid at elevated temperatures.[4] This method is widely used due to its simplicity and the low cost of reagents.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol) and 90% formic acid (10 mL).
-
Heating: Heat the reaction mixture in a pre-heated oil bath at 100-110 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully add 10% aqueous sodium hydroxide solution with constant stirring until the pH of the solution is approximately 8-9. This will precipitate the crude product.
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold deionized water. The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pure this compound as a crystalline solid.[5]
-
Excess Formic Acid: Formic acid serves as both a reactant and the reaction solvent, driving the reaction towards completion.
-
Elevated Temperature: The high temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization reactions.
-
Basification: The addition of sodium hydroxide neutralizes the excess formic acid and deprotonates the benzimidazolium salt, leading to the precipitation of the free base.
-
Recrystallization: This purification technique is effective for removing unreacted starting materials and polar impurities.
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity profiles.[6][7][8]
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine 4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol) and 90% formic acid (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes. The reaction progress can be monitored by TLC.
-
Workup and Purification: The workup and purification procedure is identical to the conventional method.
-
Microwave Heating: Microwaves directly heat the polar reactants and solvent, leading to a rapid and uniform increase in temperature. This localized superheating accelerates the reaction rate significantly compared to conventional heating.
-
Sealed Vessel: The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction.
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 2-3 hours | 10-15 minutes |
| Reported Yield | 75-85% | 85-95%[9] |
| Purity (post-recrystallization) | High | High |
| Energy Consumption | High | Low |
| Reproducibility | Moderate to High | High |
Data compiled from multiple literature sources.[7][9]
-
Purity of Starting Materials: Impurities in the 4,5-dimethyl-1,2-phenylenediamine can lead to side reactions and lower yields.
-
Temperature Control: In conventional heating, precise and uniform temperature control is crucial. Hot spots can lead to decomposition and the formation of byproducts.[10]
-
Stirring: Inadequate stirring can result in localized overheating and incomplete reactions.
-
Microwave Parameters: In MAOS, precise control of temperature, pressure, and irradiation power is essential for reproducible results.
Workflow for the Synthesis of this compound
Caption: Comparative workflow of conventional and microwave-assisted synthesis.
Part 2: Reproducibility in the Biological Testing of this compound
The biological activity of this compound has been reported in various contexts, most notably as an antimicrobial and anticancer agent.[11][12] The reproducibility of these biological assays is critical for the accurate assessment of the compound's therapeutic potential.
Representative Biological Assay: Antimicrobial Susceptibility Testing
A common method to evaluate the antimicrobial activity of a compound is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
DMSO as Solvent: DMSO is a common solvent for water-insoluble compounds in biological assays. However, its concentration should be kept low (typically <1%) to avoid solvent-induced toxicity.
-
Standardized Inoculum: The density of the microbial inoculum can significantly affect the MIC value. A standardized inoculum ensures consistency between experiments.
-
Growth Medium: The choice of growth medium can influence the growth rate of the microorganism and the activity of the test compound.
-
Incubation Conditions: Temperature and incubation time must be carefully controlled to ensure optimal microbial growth.
Comparative Analysis of Reported Biological Activity
| Biological Activity | Test Organism/Cell Line | Reported Value (MIC/IC50) | Reference |
| Antifungal | Candida albicans | >1250 µg/mL | |
| Antibacterial | Staphylococcus aureus | MIC ≥ 16.4 µ g/100 mL | |
| Anticancer | Lung Cancer (A549) | Data not consistently reported for this specific compound | |
| Anticancer | Colon Cancer (DLD-1) | Data not consistently reported for this specific compound |
Note: Specific and consistent biological activity data for this compound is not widely available in the literature, highlighting a potential area for further reproducible research. The data presented is for closely related 2,5-disubstituted benzimidazoles.
-
Cell Line/Microbial Strain Authenticity: Misidentification or cross-contamination of cell lines and microbial strains is a major source of irreproducibility.
-
Reagent Variability: The source and quality of reagents, including cell culture media, serum, and antibiotics, can impact experimental outcomes.[13]
-
Assay Protocol Variations: Minor differences in experimental protocols, such as incubation times, cell seeding densities, and endpoint measurement techniques, can lead to significant variations in results.
-
Data Analysis: The methods used for data analysis, including the calculation of IC50 values, can introduce variability.[13]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the broth microdilution assay.
Conclusion: A Call for Rigor and Transparency
The synthesis and biological evaluation of this compound, while seemingly routine, are subject to a variety of factors that can impact reproducibility. This guide has highlighted the advantages of modern synthetic techniques like microwave-assisted synthesis in improving reaction efficiency and consistency. Furthermore, it has underscored the critical importance of standardized and well-controlled protocols in biological testing to ensure the validity of the data.
For researchers, scientists, and drug development professionals, a commitment to rigorous experimental design, meticulous execution, and transparent reporting is essential. By understanding and controlling the variables outlined in this guide, the scientific community can build a more robust and reliable foundation for the development of new therapeutics based on the promising benzimidazole scaffold.
References
- 1. isca.me [isca.me]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. jocpr.com [jocpr.com]
- 8. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. nveo.org [nveo.org]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dimethyl-1H-benzimidazole: A Guide for Laboratory Professionals
For immediate reference, 2,5-Dimethyl-1H-benzimidazole must be treated as hazardous waste and disposed of through a licensed waste disposal facility. Under no circumstances should this chemical be released into the environment, including drains or regular trash. Adherence to institutional and local regulations is mandatory.
I. Hazard Profile & Safety Precautions
This compound is classified as a hazardous substance, posing risks upon exposure. Understanding these hazards is crucial for safe handling and disposal.
Key Hazards:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[3][4]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[3]
-
Respiratory Protection: If significant dust is present or ventilation is inadequate, use a NIOSH-approved respirator.
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from waste collection to final removal.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated materials (e.g., weigh boats, paper towels), and spill cleanup debris in a designated, compatible, and sealable hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container.
-
Avoid Mixing: Do not mix with incompatible wastes.
Step 2: Container Labeling
-
Immediately label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
An accurate estimation of the concentration and quantity.
-
The date when waste was first added to the container.
-
Step 3: Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[3][5][6]
-
Ensure the storage area is a designated and secure location for hazardous waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.
-
Follow all institutional procedures for waste manifest and pickup scheduling. The disposal must be carried out at an approved waste disposal plant.[1][4][6][7]
Step 5: Decontamination of Empty Containers
-
Thoroughly empty any remaining solid from the original product container into the hazardous waste container.
-
The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[8] For highly toxic substances, the first three rinses should be collected.[8] Given the hazard profile, treating the first rinse as hazardous is a prudent measure.
-
After proper rinsing and air-drying, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
III. Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as described in Section I.
-
Containment and Cleanup:
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS office as per your institution's policy.
IV. Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,5-Dimethyl-1H-benzo[d]imidazole | CAS 1792-41-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2,5-Dimethyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Dimethyl-1H-benzimidazole, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | May be appropriate in some workplaces for additional protection.[2] | |
| Hand Protection | Chemical-resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[3][4] |
| Body Protection | Protective Clothing | Long-sleeved clothing is recommended.[5] |
| Lab Coat | To be worn over personal clothing. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Required when ventilation is inadequate or if dusts are generated.[4] Use respirators and components tested and approved under appropriate government standards.[3] |
Hazard Summary and GHS Classifications
Understanding the potential hazards is critical for safe handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[6][7] |
| Skin irritation | GHS07 | Warning | H315: Causes skin irritation.[1][6][7] |
| Serious eye irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][6][7] |
| Specific target organ toxicity (single exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[1][6][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes risks during the handling of this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]
-
Ensure that eyewash stations and safety showers are readily accessible.[4][5]
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Chemical:
4. In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1][8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] If eye irritation persists, get medical advice/attention.[1][8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
5. Storage:
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Material: Dispose of contents and container to an approved waste disposal plant.[1][5][8] Waste material must be disposed of in accordance with national and local regulations.[1][9]
-
Containers: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers like the product itself.[1][9]
-
Environmental Precautions: Do not allow the product to enter drains, other waterways, or soil.[5][8]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. biosynth.com [biosynth.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
